5-Iodopentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXWNQYIRHMNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337057 | |
| Record name | 5-Iodopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-29-2 | |
| Record name | 5-Iodopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Iodopentan-2-one, a halogenated ketone of interest in organic synthesis. Due to the limited availability of experimentally determined data in publicly accessible literature, this document presents a combination of predicted and observed properties, with a clear distinction between the two.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that much of the available data is based on computational predictions.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₉IO | --- | [1] |
| Molecular Weight | 212.03 g/mol | Calculated | [1] |
| Boiling Point | 207.6 ± 23.0 °C (at 760 mmHg) | Predicted | [2] |
| Melting Point | Not available | --- | [3] |
| Density | 1.7 ± 0.1 g/cm³ | Predicted | [2] |
| Solubility | Soluble in organic solvents | Observed (General) | [4] |
| Water solubility not specified | --- | ||
| Appearance | Colorless to pale yellow liquid | Observed (General) | [4] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in readily available scientific literature. However, this guide outlines the general methodologies that would be employed for such characterizations.
Synthesis of this compound
The primary literature reference for the synthesis of this compound is an article in The Journal of Organic Chemistry (1981, 46, p. 2412).[5][6] While the full experimental details from this publication are not publicly accessible, the synthesis would likely involve the iodination of a suitable pentanone derivative. A general representation of such a synthesis workflow is provided below.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined by distillation at atmospheric pressure. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.
Determination of Density
The density of a liquid is its mass per unit volume. This is commonly determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.
Determination of Solubility
To determine the solubility of this compound, a measured amount of the compound would be added to a specific volume of a solvent (e.g., water, ethanol, diethyl ether) at a controlled temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then determined.
Logical Relationships in Property Determination
The accurate determination of the physical properties of a synthesized compound follows a logical progression. The purity of the compound is paramount, as impurities can significantly affect properties like boiling and melting points.
References
- 1. This compound | C5H9IO | CID 538269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cas 3695-29-2,2-Pentanone, 5-iodo- | lookchem [lookchem.com]
- 5. 5-Iodo-2-pentanone CAS#: [amp.chemicalbook.com]
- 6. 5-Iodo-2-pentanone [amp.chemicalbook.com]
5-Iodopentan-2-one molecular weight and formula
An In-Depth Technical Guide on 5-Iodopentan-2-one: Molecular Properties
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of reagents is paramount. This document provides a concise technical overview of this compound, focusing on its essential molecular characteristics.
Molecular Formula and Weight
This compound is a halogenated ketone with the chemical structure indicating an iodine atom at the fifth carbon and a ketone functional group at the second position of a pentane chain.[1] Its fundamental molecular attributes are summarized below.
| Property | Value |
| Molecular Formula | C5H9IO[1][2][3][4][5] |
| Molecular Weight | 212.03 g/mol [1][2][3][4][5] |
| IUPAC Name | This compound[2] |
| CAS Number | 3695-29-2[2][4][5] |
Logical Relationship of Molecular Components
The molecular structure of this compound dictates its chemical reactivity and physical properties. The presence of both a ketone group and an iodoalkane offers dual reactivity, making it a versatile intermediate in organic synthesis. The logical arrangement of its constituent atoms is visualized below.
Caption: Logical diagram of this compound's structure.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-iodopentan-2-one (C₅H₉IO), a valuable chemical intermediate in various synthetic applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. The information is presented to be a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 3.21 | Triplet | 2H | 6.8 | I-CH₂- |
| 2 | 2.75 | Triplet | 2H | 7.2 | -CH₂-C=O |
| 3 | 2.16 | Singlet | 3H | - | CH₃-C=O |
| 4 | 2.11 | Quintet | 2H | 7.0 | -CH₂-CH₂-CH₂- |
¹³C NMR (Carbon-13 NMR) Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 207.2 | C=O (C2) |
| 2 | 43.8 | -CH₂-C=O (C3) |
| 3 | 29.9 | CH₃-C=O (C1) |
| 4 | 28.1 | -CH₂-CH₂-I (C4) |
| 5 | 5.9 | I-CH₂- (C5) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920 | Medium | C-H stretch (alkane) |
| 1715 | Strong | C=O stretch (ketone) |
| 1420 | Medium | C-H bend (methylene) |
| 1360 | Medium | C-H bend (methyl) |
| 1170 | Medium | C-C stretch |
| 520 | Medium | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
| 85 | 50 | [M - I]⁺ |
| 127 | 10 | [I]⁺ |
| 212 | 5 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and then introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Key Fragmentation Pathways in Mass Spectrometry
The diagram below illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Primary fragmentation pathways of this compound in mass spectrometry.
An In-depth Technical Guide to the Synthesis of 5-Iodopentan-2-one from 5-Chloro-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-iodopentan-2-one from 5-chloro-2-pentanone. The primary method detailed is the Finkelstein reaction, a robust and widely used nucleophilic substitution reaction for the preparation of alkyl iodides.[1][2] This document outlines the reaction mechanism, experimental protocols, and key quantitative data to facilitate its application in research and development settings.
Reaction Principle: The Finkelstein Reaction
The conversion of 5-chloro-2-pentanone to this compound is a classic example of the Finkelstein reaction. This reaction operates via an S(_N)2 (substitution nucleophilic bimolecular) mechanism, where the iodide ion acts as the nucleophile, displacing the chloride ion from the primary alkyl chloride.[1][2]
The reaction is typically carried out in an acetone solution. The choice of acetone as the solvent is crucial as sodium iodide (NaI) is soluble in it, while the resulting sodium chloride (NaCl) is not. This insolubility of NaCl causes it to precipitate out of the solution, effectively driving the reaction equilibrium towards the formation of the desired product, this compound, in accordance with Le Châtelier's principle.[1][2]
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound from 5-chloro-2-pentanone.
Materials:
-
5-chloro-2-pentanone
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide in anhydrous acetone.
-
Addition of Reactant: To this solution, add 5-chloro-2-pentanone.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically allowed to proceed for several hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether.
-
Wash the ethereal solution sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5-chloro-2-pentanone | 1.0 equivalent |
| Sodium iodide | 1.5 - 2.0 equivalents |
| Solvent | |
| Acetone (anhydrous) | Sufficient to dissolve reactants |
| Reaction Conditions | |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 2 - 4 hours |
| Product Characteristics | |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₅H₉IO |
| Molecular Weight | 212.03 g/mol |
| Boiling Point | 70-72 °C at 20 mmHg |
| Yield | |
| Typical Yield | 80-90% |
Visualizations
Reaction Pathway
The following diagram illustrates the S(_N)2 mechanism of the Finkelstein reaction for the synthesis of this compound.
Caption: Finkelstein reaction for this compound synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Finkelstein Reaction for the Synthesis of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Finkelstein reaction, with a specific focus on its application in the synthesis of 5-iodopentan-2-one, a valuable intermediate in pharmaceutical and organic synthesis. This document details the underlying principles of the reaction, experimental protocols for the preparation of the precursor 5-chloropentan-2-one, and the subsequent conversion to the target compound. Quantitative data is presented in clear, tabular formats, and a workflow diagram is provided for enhanced understanding of the synthesis process.
Introduction to the Finkelstein Reaction
The Finkelstein reaction is a robust and widely utilized SN2 (bimolecular nucleophilic substitution) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides.[1][2][3][4][5][6] The classic Finkelstein reaction employs a solution of sodium iodide in acetone.[1][3][4][5] The success of this reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not.[1][3][4][5] This precipitation of the inorganic salt from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide.[1][3][4][5]
The reaction is particularly efficient for primary halides and is exceptionally so for α-carbonyl halides, making it an ideal method for the synthesis of this compound.[5]
Synthesis of the Precursor: 5-Chloropentan-2-one
The synthesis of the starting material, 5-chloropentan-2-one, is a crucial first step. Several methods have been reported for its preparation, with two prominent routes detailed below.
From 2-Acetyl-γ-butyrolactone
One common method involves the reaction of 2-acetyl-γ-butyrolactone with hydrochloric acid. This procedure offers a relatively straightforward approach to the desired chloroketone.
Experimental Protocol:
A mixture of 2-acetyl-γ-butyrolactone (20 g, 0.16 mol), 48% hydrochloric acid (25 ml), and water (27 ml) is refluxed for 4 hours.[7] The product is then collected via azeotropic distillation using a Dean-Stark apparatus. The oily layer of the distillate is separated, dissolved in chloroform (100 ml), washed with water, and dried over anhydrous sodium sulfate.[7] After removal of the solvent under vacuum, the residue is distilled to yield 5-chloropentan-2-one.[7]
| Parameter | Value | Reference |
| Starting Material | 2-Acetyl-γ-butyrolactone | [7] |
| Reagents | 48% Hydrochloric Acid, Water | [7] |
| Reaction Time | 4 hours | [7] |
| Reaction Temperature | Reflux | [7] |
| Work-up | Azeotropic distillation, Extraction | [7] |
| Yield | 70% | [7] |
From a Ketal of a Levulinic Acid Ester
An alternative, environmentally friendly process starts from a ketal of a levulinic acid ester.[8] This multi-step process involves ketalization, hydrogenation, and subsequent reaction with hydrochloric acid.
Experimental Protocol:
-
Ketalization: A levulinic acid ester is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal, which is then purified by distillation.[8]
-
Hydrogenation: The purified ketal is hydrogenated using a suitable catalyst (e.g., copper chromite) that has been treated with an alkaline solution.[8]
-
Hydrolysis and Chlorination: The resulting 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is then reacted with concentrated hydrochloric acid at approximately 0°C. The mixture is subsequently distilled to yield a two-phase mixture of 5-chloropentan-2-one and water. The organic phase is separated and purified.[8]
| Parameter | Value | Reference |
| Starting Material | Ketal of a levulinic acid ester | [8] |
| Key Intermediates | 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol | [8] |
| Final Reaction Temp. | ~0°C | [8] |
| Work-up | Distillation, Extraction | [8] |
| Overall Yield | High (not specified) | [8] |
Finkelstein Reaction for this compound Synthesis
The core of this guide is the conversion of 5-chloropentan-2-one to this compound via the Finkelstein reaction. This section provides the experimental protocol and expected outcomes.
Experimental Protocol:
To a solution of 5-chloropentan-2-one in dry acetone, an excess of sodium iodide is added. The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by the formation of a white precipitate of sodium chloride. Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride. The filtrate is then concentrated under reduced pressure. The resulting crude product is typically purified by vacuum distillation to afford pure this compound.
| Parameter | Value |
| Starting Material | 5-Chloropentan-2-one |
| Reagent | Sodium Iodide (NaI) |
| Solvent | Dry Acetone |
| Reaction Temperature | Room Temperature to Reflux |
| Work-up | Filtration, Concentration |
| Purification | Vacuum Distillation |
Workflow and Diagrams
To visually represent the synthesis process, the following workflow diagram has been generated using the DOT language.
Caption: Synthetic pathways to this compound.
Conclusion
The Finkelstein reaction provides an efficient and straightforward method for the synthesis of this compound from its chloro-analogue. The choice of precursor synthesis route for 5-chloropentan-2-one can be determined based on the availability of starting materials and desired process scalability. This guide offers the necessary theoretical background and practical experimental details to aid researchers and professionals in the successful synthesis of this important chemical intermediate.
References
- 1. EP0380783A3 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 2. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. scienceasia.org [scienceasia.org]
- 8. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-iodopentan-2-one, a valuable chemical intermediate. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate laboratory synthesis.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of more complex molecules in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a ketone and a primary alkyl iodide, allows for a variety of subsequent chemical transformations. This guide will explore three principal and effective methods for its preparation, starting from readily available precursors: γ-valerolactone, 2-methyltetrahydrofuran, and ethyl acetoacetate.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on several factors including the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the discussed methods, allowing for an at-a-glance comparison.
| Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| γ-Valerolactone | Trimethylsilyl iodide (TMSI) | 2 | 25 | 95 |
| 2-Methyltetrahydrofuran | Sodium iodide (NaI), Boron trifluoride etherate (BF₃·OEt₂) | Not specified | 25 | 85 |
| Ethyl Acetoacetate | 1-Bromo-3-iodopropane, Sodium ethoxide (NaOEt), followed by acidic workup | Not specified | Reflux | Not specified |
| 5-Chloropentan-2-one | Sodium iodide (NaI) in acetone | 12 | Reflux | ~70-80 |
Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from various starting materials.
Method 1: Ring Opening of γ-Valerolactone
This highly efficient method relies on the cleavage of the lactone ring using trimethylsilyl iodide (TMSI), which is often generated in situ.
Reaction Pathway:
Figure 1: Synthesis of this compound from γ-Valerolactone.
Experimental Protocol:
A solution of γ-valerolactone (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere. Trimethylsilyl iodide (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a pale yellow oil.
Method 2: Cleavage of 2-Methyltetrahydrofuran
This route involves the ring-opening of the cyclic ether 2-methyltetrahydrofuran. The regioselectivity of the ring opening is key to obtaining the desired product.
Reaction Pathway:
Figure 2: Synthesis of this compound from 2-Methyltetrahydrofuran.
Experimental Protocol:
To a solution of 2-methyltetrahydrofuran (1.0 eq) and sodium iodide (1.5 eq) in anhydrous acetonitrile at room temperature is added boron trifluoride etherate (1.2 eq) dropwise. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield this compound.
Method 3: Alkylation of Ethyl Acetoacetate
This classical approach utilizes the acidic α-proton of a β-ketoester for alkylation, followed by hydrolysis and decarboxylation to yield the target ketone.
Reaction Workflow:
Figure 3: Workflow for the synthesis of this compound from Ethyl Acetoacetate.
Experimental Protocol:
Sodium metal (1.0 eq) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. 1-Bromo-3-iodopropane (1.1 eq) is then added, and the reaction mixture is heated to reflux until the reaction is complete. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and acidified, followed by heating to effect decarboxylation. The product is extracted with ether, and the organic layer is washed, dried, and concentrated. Purification by distillation under reduced pressure yields this compound.
Method 4: Finkelstein Reaction
This method involves a halogen exchange reaction, converting a more readily available 5-halopentan-2-one (typically the chloro-derivative) to the desired iodo-compound.
Reaction Pathway:
Figure 4: Synthesis of this compound via the Finkelstein Reaction.
Experimental Protocol:
A solution of 5-chloropentan-2-one (1.0 eq) in dry acetone is treated with a solution of sodium iodide (1.5 eq) in dry acetone. The reaction mixture is heated at reflux for 12 hours, during which time a precipitate of sodium chloride forms. After cooling to room temperature, the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Conclusion
This guide has detailed four robust methods for the synthesis of this compound. The choice of method will be dictated by the specific needs and resources of the laboratory. The ring-opening of γ-valerolactone with TMSI offers a high-yielding and direct route. The cleavage of 2-methyltetrahydrofuran provides a good alternative, while the classical alkylation of ethyl acetoacetate is a versatile but multi-step process. Finally, the Finkelstein reaction is an excellent option if the corresponding 5-chloropentan-2-one is readily available. Each of these methods, when executed with care, provides reliable access to this important synthetic intermediate.
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in 5-iodopentan-2-one, a molecule of interest in synthetic organic chemistry. The inherent weakness of the C-I bond, coupled with the presence of a carbonyl group, imparts unique reactivity to this molecule, making it a versatile precursor for various organic transformations. This document elucidates the fundamental principles governing the C-I bond's lability, explores its primary reaction pathways with a focus on intramolecular cyclization, and provides detailed experimental protocols for its key transformations.
Introduction to this compound
This compound is a functionalized haloalkane containing a primary alkyl iodide and a ketone. Its structure presents two key reactive sites: the electrophilic carbon attached to the iodine and the carbonyl group. The high polarizability and weakness of the C-I bond make it an excellent leaving group in nucleophilic substitution reactions.
| Property | Value |
| Molecular Formula | C5H9IO |
| Molecular Weight | 212.03 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 3695-29-2[1] |
The Nature and Reactivity of the Carbon-Iodine Bond
The reactivity of haloalkanes is primarily dictated by the nature of the carbon-halogen bond. In the case of this compound, the carbon-iodine bond is the most influential feature in its chemical behavior.
Bond Strength and Length
The C-I bond is the longest and weakest among the carbon-halogen bonds. This is attributed to the large atomic radius of iodine and the significant difference in energy between the carbon and iodine atomic orbitals, leading to less effective orbital overlap.
| Bond | Bond Energy (kJ/mol) | Bond Length (pm) |
| C-F | 485 | 139 |
| C-Cl | 327 | 178 |
| C-Br | 285 | 193 |
| C-I | 213 | 214 |
This data represents average bond energies and lengths for simple haloalkanes.
The low bond dissociation energy of the C-I bond signifies that less energy is required to cleave it, rendering iodoalkanes the most reactive among the haloalkanes in nucleophilic substitution reactions.
Electronegativity and Polarity
While the electronegativity difference between carbon (2.55) and iodine (2.66) is small, the C-I bond is highly polarizable. This means that the electron cloud of the bond is easily distorted by an approaching nucleophile, inducing a dipole moment and facilitating nucleophilic attack at the carbon atom.
Key Reaction Pathway: Intramolecular Cyclization
The structure of this compound, with a nucleophilic center (the enolizable α-carbon to the ketone) and an electrophilic center (the carbon bearing the iodine) within the same molecule, makes it highly susceptible to intramolecular reactions. The most prominent of these is the intramolecular cyclization to form methyl cyclopropyl ketone.
This reaction typically proceeds via an enolate intermediate, which acts as an internal nucleophile, attacking the carbon bearing the iodine and displacing the iodide ion.
Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone from a 5-Halopentan-2-one Precursor
Materials
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl2)
-
Potassium carbonate (K2CO3)
Equipment
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Distillation apparatus
-
Separatory funnel
Procedure
-
Reaction Setup: A solution of sodium hydroxide in water is placed in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Addition of this compound: this compound is added dropwise to the stirred sodium hydroxide solution. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated to maintain reflux for a specified period to ensure complete cyclization.
-
Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Drying and Purification: The combined organic layers are dried over anhydrous calcium chloride, and the ether is removed by distillation. The resulting crude methyl cyclopropyl ketone can be further purified by fractional distillation.
Other Potential Reaction Pathways
While intramolecular cyclization is a dominant pathway, the C-I bond in this compound can also participate in other reactions, including:
-
Intermolecular Nucleophilic Substitution: In the presence of a strong external nucleophile, intermolecular substitution can compete with cyclization. The outcome will depend on the concentration and nucleophilicity of the external nucleophile, as well as the reaction conditions.
-
Elimination Reactions: Although less common for primary iodides, elimination reactions to form an alkene can occur in the presence of a strong, sterically hindered base.
Conclusion
The reactivity of the carbon-iodine bond in this compound is a cornerstone of its synthetic utility. Its inherent weakness facilitates a range of transformations, with intramolecular cyclization to form methyl cyclopropyl ketone being a particularly facile and high-yielding process. Understanding the factors that govern the C-I bond's reactivity allows for the strategic design of synthetic routes to valuable carbocyclic compounds. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound as a versatile building block in organic synthesis.
References
An In-depth Technical Guide to the Safe Handling of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Iodopentan-2-one (CAS No: 3695-29-2), a chemical intermediate used in various research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C5H9IO |
| Molecular Weight | 212.03 g/mol [1] |
| CAS Number | 3695-29-2[1] |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
| Flash Point | Combustible liquid[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| GHS Classification | Hazard Statement |
| Flammable liquids (Category 4) | H227: Combustible liquid[1] |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials and foodstuff containers.[2]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Chemical impermeable gloves.[2] Protective clothing to avoid skin contact.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
The following diagram illustrates the general workflow for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for this compound.
First Aid Measures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
The following diagram outlines the first aid response to an exposure event.
Caption: First Aid Procedures for this compound Exposure.
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2] Do NOT use a water jet.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
The logical workflow for handling a spill is depicted in the diagram below.
Caption: Spill Response Workflow for this compound.
Toxicological Information
Detailed experimental protocols for toxicological studies of this compound are not available in the provided search results. The available information focuses on the GHS hazard classifications, which are based on toxicological data. The primary toxicological concerns are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.
References
GHS Hazard Information for 5-Iodopentan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GHS Hazard Classification
Based on information available from the European Chemicals Agency (ECHA) and aggregated in resources such as PubChem, 5-Iodopentan-2-one is classified with the following GHS hazards.[1]
Table 1: GHS Hazard Summary for this compound[1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Physicochemical Properties
Understanding the physicochemical properties of a substance is crucial for assessing its hazard potential.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C5H9IO | PubChem[1] |
| Molecular Weight | 212.03 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (presumed) | General chemical knowledge |
| Boiling Point | 207.6 ± 23.0 °C at 760 mmHg (Predicted) | Chemspider |
| Flash Point | 79.4 ± 22.6 °C (Predicted) | Chemspider |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | Chemspider |
Experimental Protocols
While specific experimental studies for this compound are not publicly available, the following sections describe the standard OECD guidelines that would be followed to determine the GHS hazard classifications.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (and LD50) of a substance.
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The method uses a starting dose of 300 mg/kg body weight. Depending on the mortality or morbidity of the animals, subsequent steps involve dosing at lower or higher fixed dose levels (2000, 300, 50, or 5 mg/kg).
-
Test Animals: Typically, rats of a standard laboratory strain are used. A small group of animals (usually 3) of one sex (usually females) is used for each step.
-
Procedure: The test substance is administered in a single dose by gavage. Animals are fasted before dosing.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
-
Endpoint: The classification is determined by the dose at which mortality is observed. For "Harmful if swallowed" (Category 4), the LD50 is between 300 and 2000 mg/kg.
Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)
This guideline describes procedures for the assessment of the irritant and corrosive effects of a substance on the skin.
-
Principle: The substance is applied to a small area of the skin of an experimental animal and the degree of irritation is observed and scored at specified intervals.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure: A small amount (0.5 mL for liquids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and non-irritating tape. The exposure duration is typically 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored on a scale of 0 to 4.
-
Endpoint: A substance is considered an irritant (Category 2) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.
Serious Eye Damage/Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to cause irritation or serious damage to the eye.
-
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure: A small amount (0.1 mL for liquids) of the substance is instilled into the conjunctival sac of one eye.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity of any lesions.
-
Endpoint: A substance is classified as causing serious eye irritation (Category 2) if it produces reversible eye irritation within a 21-day observation period.
Respiratory Irritation - (Specific Target Organ Toxicity - Single Exposure)
There is no single, specific OECD guideline for respiratory irritation that directly corresponds to the GHS classification. This classification is often based on a combination of evidence, including:
-
Human experience: Reports of respiratory irritation from occupational or accidental exposure.
-
Animal studies: Observations of respiratory tract effects in acute inhalation toxicity studies (e.g., OECD Guideline 403). Signs of respiratory irritation in animals can include changes in breathing patterns, nasal discharge, and histopathological changes in the respiratory tract.
-
Structure-activity relationships (SAR): Comparison to structurally similar chemicals with known respiratory irritant properties.
Logical Workflow for GHS Hazard Identification
The following diagram illustrates the logical workflow for identifying the GHS hazards of a chemical substance like this compound, starting from the available data and leading to the final classification.
Caption: Logical workflow for GHS hazard identification of this compound.
Conclusion
References
Solubility Profile of 5-Iodopentan-2-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-iodopentan-2-one in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility properties derived from its chemical structure and provides detailed, generalized experimental protocols for determining its solubility in a laboratory setting.
Core Concepts: Predicting Solubility
The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a polar carbonyl group (C=O) and a weakly polar carbon-iodine bond, as well as a nonpolar alkyl chain. This structure suggests that it will be soluble in a range of organic solvents.[1]
Qualitative Solubility of this compound
This compound is generally described as being soluble in organic solvents.[1] Given its structure as a halogenated ketone, it is expected to be miscible with a variety of common organic solvents.
Quantitative Solubility Data
A thorough search of available chemical literature and databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table reflects this lack of specific numerical values. Researchers are encouraged to determine these values experimentally using the protocols outlined in the subsequent sections.
| Organic Solvent | Solubility ( g/100 mL at 25°C) | Solubility (mol/L at 25°C) |
| Acetone | No data available | No data available |
| Chloroform | No data available | No data available |
| Dichloromethane | No data available | No data available |
| Diethyl Ether | No data available | No data available |
| Dimethyl Sulfoxide (DMSO) | No data available | No data available |
| Ethanol | No data available | No data available |
| Ethyl Acetate | No data available | No data available |
| Hexanes | No data available | No data available |
| Methanol | No data available | No data available |
| Toluene | No data available | No data available |
Experimental Protocols for Solubility Determination
The following are generalized methods for determining the solubility of a liquid organic compound like this compound in an organic solvent.
Method 1: Qualitative Assessment of Miscibility
This method is a rapid screening to determine if a compound is miscible in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, hexane)
-
Small test tubes or vials
-
Pipettes
Procedure:
-
Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.
-
Add a few drops of this compound to the solvent.
-
Vigorously shake the test tube for 10-20 seconds.
-
Allow the mixture to stand and observe.
-
If the resulting mixture is a single, clear phase, the two are miscible. If two distinct layers form, they are immiscible. If the solution is cloudy, they are partially miscible.
Method 2: Quantitative Determination of Solubility (Titration Method)
This method provides a quantitative measure of solubility.
Materials:
-
This compound
-
Organic solvent of interest
-
Burette
-
Graduated cylinder or volumetric flask
-
Test tube or small flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh a known mass of this compound and place it in a test tube or flask.
-
Measure a known volume of the organic solvent using a burette or graduated cylinder.
-
Slowly add the solvent to the this compound while stirring or shaking.
-
Continue adding the solvent incrementally until the this compound is completely dissolved.
-
Record the total volume of solvent required to achieve complete dissolution.[2]
-
Calculate the solubility in terms of g/mL or other desired units.
Method 3: Gravimetric Method for Saturated Solutions
This is a more precise method for determining solubility.
Materials:
-
This compound
-
Organic solvent of interest
-
Airtight, temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe and syringe filter (0.2 µm)
-
Pre-weighed evaporation dish
-
Analytical balance
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, or centrifuge to separate the undissolved solute.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any remaining undissolved compound.
-
Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, weigh the dish containing the dried solute.
-
The difference in weight gives the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the solute and the volume of the supernatant taken.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Discovery and History of Iodoalkanones for Researchers, Scientists, and Drug Development Professionals
Introduction: Iodoalkanones, a class of halogenated organic compounds, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Characterized by a carbonyl group with an iodine atom on an adjacent carbon, their unique reactivity has rendered them invaluable as synthetic intermediates and as powerful tools for probing biological systems. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of iodoalkanones, with a focus on the experimental methodologies and quantitative data that underpin their utility.
Discovery and Early Synthesis
The precise first synthesis of an iodoalkanone is not definitively documented in a singular seminal publication. However, their conceptualization and initial preparation are rooted in the broader development of α-haloketone chemistry in the 19th century. The first documented synthesis of a related α-haloketone, chloroacetone, was achieved by the French chemist Charles Adolphe Wurtz in 1859.[1] The synthesis of iodoalkanones followed from the established principles of ketone halogenation that gained prominence during this period.
Early methods for the preparation of iodoalkanones, such as iodoacetone, relied on two primary strategies:
-
Direct Iodination of Ketones: This approach involves the reaction of a ketone with elemental iodine, typically in the presence of an acid catalyst. The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile to attack the iodine.[2][3]
-
Finkelstein Reaction: A widely used and efficient method involves the halogen exchange of a more readily available α-chloro or α-bromoalkanone with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The precipitation of the less soluble sodium or potassium chloride/bromide drives the reaction to completion.[1]
While the exact date of the first iodoacetone synthesis is not clearly recorded, its preparation from chloroacetone via a metathesis reaction with a metal iodide is a well-established method.[4]
Evolution of Synthetic Methodologies
Over the decades, synthetic methodologies for preparing iodoalkanones have evolved to offer greater efficiency, selectivity, and functional group tolerance. These advancements have been crucial for expanding the applications of iodoalkanones in complex molecule synthesis.
Modern Synthetic Protocols
More contemporary methods for the synthesis of α-iodo ketones include:
-
Copper(II) Oxide Catalyzed Iodination: A combination of copper(II) oxide and iodine provides a neutral and high-yielding method for the direct α-iodination of aromatic ketones.[5]
-
Visible-Light-Triggered Radical Cross-Coupling: This method utilizes N-alkenoxypyridinium salts and sodium iodide under visible light irradiation to generate α-iodo ketones through a radical-radical cross-coupling mechanism.[5]
Table 1: Comparison of Selected Synthetic Methods for α-Iodoalkanones
| Method | Reagents | Typical Yields (%) | Key Advantages |
| Direct Iodination (Acid-Catalyzed) | Ketone, I₂, Acid (e.g., H₃PO₄) | Variable | Simple reagents |
| Finkelstein Reaction | α-Chloro/Bromoalkanone, NaI/KI | Good to Excellent | High efficiency, driven by precipitation |
| CuO-Catalyzed Iodination | Aromatic Ketone, CuO, I₂ | High (often >90%) | Neutral reaction conditions |
| Visible-Light Radical Coupling | N-Alkenoxypyridinium Salt, NaI | Good | Mild reaction conditions |
Iodoalkanones as Tools in Biochemistry and Drug Discovery
The utility of iodoalkanones extends far beyond their role as synthetic intermediates. Their electrophilic nature makes them potent alkylating agents, a property that has been extensively exploited in biochemistry to study protein structure and function.
Cysteine Alkylation and Enzyme Inhibition
A structurally related and extensively studied compound, iodoacetamide, serves as a classic example of the reactivity of the α-iodo carbonyl motif. Iodoacetamide is a widely used reagent for the specific alkylation of cysteine residues in proteins. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the carbon atom bearing the iodine and displacing it in an SN2 reaction. This covalent modification is effectively irreversible and is a cornerstone of peptide mapping and proteomics.
The reaction of iodoacetamide with cysteine residues is pH-dependent, with the more nucleophilic thiolate anion reacting much more readily than the protonated thiol.[6] This property can be exploited to determine the pKₐ values of individual cysteine residues within a protein, providing insights into their local microenvironment and functional role.[7][8]
The alkylation of catalytically important cysteine residues by iodoalkanones and their derivatives leads to the irreversible inhibition of a wide range of enzymes, particularly cysteine proteases.
Table 2: Kinetic Data for the Reaction of Iodoacetamide with Cysteine
| Parameter | Value | Conditions | Reference |
| Apparent Rate Constant | 107 M⁻¹s⁻¹ | pH 7.2 | [7] |
| pKₐ of reactive Cys-32 in E. coli Thioredoxin | 6.7 | [7] |
Experimental Protocols
Synthesis of Iodoacetone via Finkelstein Reaction
Objective: To synthesize iodoacetone from chloroacetone and sodium iodide.
Materials:
-
Chloroacetone (90%, 0.2 mole)
-
Sodium iodide (0.2 mole)
-
Acetone (100 mL)
-
Methylene chloride (200 mL)
-
Anhydrous magnesium sulfate
-
Ethanol
-
250 mL three-necked round-bottom flask, stirrer, condenser, thermometer
Procedure:
-
Charge the three-necked flask with 20 g of 90% chloroacetone and 100 mL of acetone.
-
Slowly add 30.0 g of sodium iodide to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture. The reaction progress can be monitored by the formation of a sodium chloride precipitate.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Evaporate the filtrate in vacuo using a rotary evaporator.
-
Dissolve the residue in 200 mL of methylene chloride and filter again to remove any remaining salt.
-
Wash the filtrate with two 100 mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent in vacuo.
-
Recrystallize the resulting crude product from hot ethanol to yield off-white crystals of iodoacetone.[4]
Protocol for Alkylation of Cysteine Residues in a Protein Digest
Objective: To alkylate cysteine residues in a protein digest with iodoacetamide to prevent disulfide bond reformation.
Materials:
-
Protein digest solution
-
Dithiothreitol (DTT) solution (e.g., 100 mM)
-
Iodoacetamide (IAM) solution (e.g., 200 mM, freshly prepared in the dark)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8)
Procedure:
-
To the protein digest solution, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Add freshly prepared IAM solution to a final concentration of 20 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
The alkylation reaction is now complete, and the sample is ready for further processing, such as desalting and mass spectrometry analysis.
Visualization of Key Processes
Synthesis of Iodoacetone via the Finkelstein Reaction
Caption: Finkelstein reaction for iodoacetone synthesis.
Cysteine Alkylation by Iodoacetamide
Caption: Alkylation of a cysteine residue by iodoacetamide.
Conclusion
From their origins in 19th-century organic chemistry to their modern-day applications in proteomics and drug discovery, iodoalkanones have proven to be a versatile and indispensable class of molecules. Their reactivity, which was once a subject of fundamental chemical curiosity, has been harnessed to unravel complex biological processes and to serve as building blocks in the synthesis of novel therapeutics. The continued development of new synthetic methods and the innovative application of these compounds in biological contexts ensure that iodoalkanones will remain a topic of significant interest for researchers and scientists for the foreseeable future.
References
- 1. Iodoacetone | 3019-04-3 | Benchchem [benchchem.com]
- 2. Iodoacetone - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - iodoacetone? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. EP0313272B1 - A method of inhibiting the growth of microorganisms in aqueous liquids - Google Patents [patents.google.com]
- 5. Iodoketone synthesis by iodination [organic-chemistry.org]
- 6. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on the Structure of 5-Iodopentan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodopentan-2-one is a functionalized ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure and conformational landscape is crucial for predicting its reactivity, designing derivatives, and understanding its interactions with biological targets. This technical guide outlines a comprehensive theoretical approach for the detailed structural characterization of this compound using computational chemistry methods. Due to the limited availability of specific experimental or theoretical data for this molecule in the current literature, this paper provides a detailed protocol for ab initio and density functional theory (DFT) calculations. Furthermore, it presents expected structural parameters based on analogous iodoalkanes and ketones, offering a robust framework for future computational studies.
Introduction
Halogenated ketones are a versatile class of organic compounds that serve as key intermediates in a variety of synthetic transformations. The presence of both a carbonyl group and a halogen atom imparts unique reactivity to these molecules. This compound, in particular, features an iodine atom at the γ-position relative to the carbonyl group, which can influence the molecule's conformational preferences and electronic properties.
Computational chemistry provides a powerful toolkit for elucidating the structural and energetic properties of molecules with high accuracy.[1] Methods such as ab initio calculations and Density Functional Theory (DFT) can predict key structural parameters including bond lengths, bond angles, and dihedral angles. Moreover, these techniques enable a thorough exploration of the conformational space to identify stable isomers and the energy barriers between them.[2]
This guide details a systematic computational workflow for the theoretical investigation of this compound. It is intended to serve as a comprehensive resource for researchers aiming to perform similar calculations and to provide a foundational understanding of the structural characteristics of this and related molecules.
Theoretical Structural Parameters (Representative Values)
In the absence of specific published data for this compound, the following tables summarize expected bond lengths, bond angles, and dihedral angles based on known values for similar iodoalkanes and ketones from computational and experimental studies.[3][4] These values serve as a reliable starting point for initial model building and as a benchmark for computational results.
Table 1: Expected Bond Lengths in this compound
| Bond | Expected Length (Å) |
| C-I | 2.10 - 2.20 |
| C=O | 1.20 - 1.25 |
| C-C (sp3-sp3) | 1.52 - 1.56 |
| C-C (sp3-sp2) | 1.50 - 1.54 |
| C-H | 1.08 - 1.12 |
Table 2: Expected Bond Angles in this compound
| Angle | Expected Value (°) |
| C-C-I | 109.0 - 112.0 |
| C-C=O | 118.0 - 122.0 |
| C-C-C | 108.0 - 112.0 |
| H-C-H | 107.0 - 110.0 |
Table 3: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle (Atoms) | Description |
| C1-C2-C3-C4 | Defines the orientation of the carbonyl group |
| C2-C3-C4-C5 | Describes the backbone conformation |
| C3-C4-C5-I | Determines the position of the iodine atom |
Detailed Computational Methodology
To obtain accurate theoretical data for this compound, a multi-step computational protocol is recommended. This involves geometry optimization, conformational analysis, and vibrational frequency calculations.
Software and Initial Structure
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Initial Structure: An initial 3D structure of this compound can be built using any molecular modeling software. Standard bond lengths and angles can be used for the initial geometry.
Conformational Search
Due to the flexibility of the pentyl chain, this compound can exist in multiple conformations. A systematic conformational search is essential to identify the global minimum energy structure and other low-energy conformers.
-
Method: A molecular mechanics force field (e.g., MMFF94 or AMBER) is suitable for an initial, rapid screening of the conformational space. This can be followed by re-optimization of the lowest energy conformers using a more accurate quantum mechanical method.
Geometry Optimization and Frequency Calculations
The core of the theoretical investigation involves geometry optimization and frequency calculations at a reliable level of theory.
-
Level of Theory:
-
DFT: The B3LYP functional is a widely used and robust choice for geometry optimizations of organic molecules.
-
Ab Initio: The Møller-Plesset perturbation theory at the second order (MP2) provides a higher level of accuracy, particularly for systems where electron correlation is important.[1]
-
-
Basis Set:
-
For carbon, hydrogen, and oxygen atoms, a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended.
-
For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is necessary to account for relativistic effects.
-
-
Procedure:
-
Perform a geometry optimization for each of the low-energy conformers identified in the conformational search.
-
Following each optimization, a vibrational frequency calculation should be carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can also be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described above.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of the structure of this compound. While specific experimental data for this molecule is scarce, the outlined computational methodology, utilizing established ab initio and DFT methods, allows for a reliable prediction of its structural and energetic properties. The provided representative data for bond lengths and angles, derived from analogous compounds, serves as a valuable reference for initiating and validating such theoretical studies. The application of this computational workflow will enable a deeper understanding of the conformational behavior and electronic structure of this compound, which is essential for its potential applications in chemical synthesis and drug design.
References
Methodological & Application
Application Notes and Protocols: 5-Iodopentan-2-one as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopentan-2-one is a valuable bifunctional reagent in organic synthesis, acting as a potent alkylating agent. Its structure, featuring a reactive primary iodide and a ketone carbonyl group, allows for the introduction of a 3-oxobutyl moiety onto a variety of nucleophiles. This dual functionality makes it a key building block in the synthesis of complex organic molecules, including natural products and their analogs, particularly in the construction of cyclic systems and the elaboration of carbon skeletons.
The primary iodide is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide range of soft and hard nucleophiles. The ketone functionality can participate in subsequent transformations, such as aldol condensations, reductions, or reductive aminations, providing a handle for further molecular diversification.
These application notes provide an overview of the use of this compound as an alkylating agent, with a focus on the synthesis of dihydrojasmone precursors, and include detailed experimental protocols and data presented for clarity and reproducibility.
Key Applications
The primary application of this compound as an alkylating agent is in the formation of carbon-carbon and carbon-heteroatom bonds. Notable applications include:
-
Alkylation of Enolates: The reaction of this compound with enolates derived from ketones, esters, and other carbonyl compounds is a powerful method for constructing carbon-carbon bonds. This is particularly useful in the synthesis of 1,5-dicarbonyl compounds, which are precursors to cyclic ketones and other important structural motifs.
-
Synthesis of Dihydrojasmone and its Analogs: this compound is a key synthon in the synthesis of dihydrojasmone, a valuable fragrance ingredient. The synthesis typically involves the alkylation of a cyclopentanedione derivative with this compound, followed by an intramolecular aldol condensation and dehydration to form the characteristic cyclopentenone ring.
-
Alkylation of Heteroatomic Nucleophiles: Amines, thiols, and other heteroatomic nucleophiles can be readily alkylated with this compound to introduce the 3-oxobutyl group. This is useful in the synthesis of a variety of heterocyclic compounds and in the modification of peptides and other biomolecules.
Data Presentation
| Parameter | Value | Reference |
| Reactants | 2-Methyl-1,3-cyclopentanedione, Methyl vinyl ketone | [1] |
| Solvent | Dichloromethane | [1] |
| Base | Triethylamine | [1] |
| Reaction Time | 12 hours | [1] |
| Product | 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | [1] |
| Yield | 95% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-(3-oxobutyl)cyclopentane-1,3-dione (Analogous to Alkylation with this compound)
This protocol describes the synthesis of a key intermediate for dihydrojasmone using a Michael addition, which serves as a model for the alkylation of 2-methyl-1,3-cyclopentanedione.[1]
Materials:
-
2-Methyl-1,3-cyclopentanedione (2.2 g, 20 mmol)
-
Methyl vinyl ketone (1.8 mL, 22 mmol)
-
Triethylamine
-
Dichloromethane
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve 2-methyl-1,3-cyclopentanedione (2.2 g, 20 mmol) in dichloromethane.
-
Add triethylamine to the solution.
-
Add methyl vinyl ketone (1.8 mL, 22 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione as a colorless oil (3.5 g, 95% yield).[1]
Visualizations
The following diagrams illustrate the general concepts and workflows associated with the use of this compound as an alkylating agent.
Caption: General scheme of alkylation using this compound.
Caption: Workflow for the synthesis of a dihydrojasmone precursor.
Conclusion
This compound is a highly effective and versatile alkylating agent with significant applications in organic synthesis, particularly in the construction of complex cyclic systems. The protocols and data provided, based on analogous and well-established reactions, offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles is encouraged to expand its synthetic utility.
References
Application Notes and Protocols: 5-Iodopentan-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopentan-2-one is a versatile bifunctional reagent with significant potential in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a ketone carbonyl group and a primary alkyl iodide, allows for sequential or one-pot reactions with various nucleophiles to construct five and six-membered rings, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals. The reactivity of the carbonyl group enables the formation of imines or enamines, while the iodo group serves as a good leaving group for intramolecular nucleophilic substitution, facilitating cyclization. This document provides an overview of the potential applications of this compound in heterocyclic synthesis, focusing on the preparation of substituted piperidines, a common motif in medicinal chemistry.
Potential Applications in Heterocyclic Synthesis
The dual reactivity of this compound makes it a valuable precursor for the synthesis of several classes of N-heterocycles. The general strategy involves the reaction of the ketone with a primary amine to form an imine intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the nitrogen on the carbon bearing the iodine atom leads to the formation of a six-membered ring. The initial product of this cyclization is a tetrahydropyridine derivative, which can then be reduced to the corresponding piperidine.
This synthetic approach is particularly useful for accessing 2-acetyl-N-substituted piperidines and related structures. These scaffolds are of interest in drug discovery due to their presence in a wide range of bioactive compounds.
Proposed Synthesis of N-Substituted 2-Acetylpiperidines
A plausible and efficient route to N-substituted 2-acetylpiperidines involves a two-step one-pot reaction starting from this compound and a primary amine. The proposed reaction pathway is outlined below.
Caption: Proposed synthetic pathway for N-substituted 2-acetylpiperidines.
Experimental Protocols (Generalized)
Synthesis of N-Benzyl-2-acetylpiperidine (Hypothetical Example)
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Solvent | Acetonitrile or Dichloromethane |
| Base | Triethylamine or Potassium Carbonate |
| Reducing Agent | Sodium borohydride (NaBH4) |
| Reaction Temp. | Room Temperature to Reflux |
| Reaction Time | 12-24 hours |
| Hypothetical Yield | 60-80% |
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the primary amine (e.g., benzylamine, 1.1 eq.) and a base (e.g., triethylamine, 1.5 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion of the cyclization (typically 10-22 hours), cool the reaction mixture to 0 °C.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq.) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-acetylpiperidine.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a target heterocyclic compound using this compound.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound represents a promising and versatile building block for the synthesis of various nitrogen-containing heterocycles, particularly substituted piperidines. The straightforward and modular nature of its reactions with primary amines offers a valuable tool for medicinal chemists and researchers in drug development. While specific, optimized protocols for this reagent are yet to be extensively documented, the general methodologies for related γ-halo ketones provide a solid foundation for further exploration and application of this compound in the creation of novel and potentially bioactive molecules. Further research is warranted to fully elucidate the scope and limitations of this reagent in heterocyclic synthesis.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodopentan-2-one is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure incorporates a ketone carbonyl group and a primary alkyl iodide, rendering it susceptible to a variety of chemical transformations. The presence of the iodine atom, an excellent leaving group, makes the terminal carbon highly electrophilic and prone to nucleophilic substitution reactions (SN2). This reactivity allows for the introduction of diverse functional groups, making it a valuable building block for the synthesis of complex molecules, including heterocyclic compounds and analogues of pharmacologically active agents.
These application notes provide an overview of common nucleophilic substitution reactions involving this compound, detailed experimental protocols for key transformations, and a summary of expected outcomes. The subsequent sections will cover reactions with common nucleophiles, including primary and secondary amines, and azide and cyanide anions.
General Reaction Pathway
The fundamental reaction pathway involves the attack of a nucleophile on the carbon atom bearing the iodine. This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond.
Caption: General SN2 reaction of this compound.
I. Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 5-amino-pentan-2-one derivatives. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and have applications in medicinal chemistry. For instance, the reaction with 2-(ethylamino)ethan-1-ol is a key step in the synthesis of a precursor to hydroxychloroquine, a widely used antimalarial and antirheumatic drug.
A. Reaction with Primary Amines
Protocol: Synthesis of 5-(benzylamino)pentan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Acetonitrile (solvent)
-
Sodium bicarbonate (optional, as a mild base)
-
-
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add benzylamine to the solution. A slight excess of the amine is used to act as both the nucleophile and a base to neutralize the HI formed during the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
B. Reaction with Secondary Amines
Protocol: Synthesis of 5-(diethylamino)pentan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.2 eq)
-
Tetrahydrofuran (THF) (solvent)
-
Potassium carbonate (1.5 eq, as a base)
-
-
Procedure:
-
To a solution of this compound in THF, add diethylamine and potassium carbonate.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
Purify by column chromatography if required.
-
II. Reactions with Other Nucleophiles
A. Reaction with Sodium Azide
The introduction of an azide group provides a versatile handle for further chemical modifications, such as reduction to a primary amine or participation in "click chemistry" reactions.
Protocol: Synthesis of 5-azidopentan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain 5-azidopentan-2-one. Caution: Azide compounds can be explosive and should be handled with care.
-
B. Reaction with Potassium Cyanide
The reaction with cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, thus extending the carbon chain.
Protocol: Synthesis of 5-cyano-pentan-2-one
-
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Aqueous ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add potassium cyanide to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reflux the reaction mixture for 4-8 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase to yield the product.
-
Data Presentation
| Nucleophile | Product | Typical Solvent | Typical Conditions | Yield (%) |
| Benzylamine | 5-(benzylamino)pentan-2-one | Acetonitrile | Room Temp, 24-48h | 85-95 |
| Diethylamine | 5-(diethylamino)pentan-2-one | THF | Room Temp, 12-24h | 80-90 |
| Sodium Azide | 5-azidopentan-2-one | DMF | 50-60 °C, 4-6h | >90 |
| Potassium Cyanide | 5-cyano-pentan-2-one | Aqueous Ethanol | Reflux, 4-8h | 75-85 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Intramolecular Cyclization Reactions
The products of nucleophilic substitution on this compound, particularly 5-aminopentan-2-one and 5-hydroxypentan-2-one, can undergo subsequent intramolecular cyclization reactions to form five-membered heterocyclic rings.
A. Intramolecular Imine Formation and Reduction
5-Aminopentan-2-one can undergo an intramolecular condensation between the amine and ketone to form a cyclic imine (a dihydropyrrole derivative), which can then be reduced to a substituted pyrrolidine.
Caption: Intramolecular cyclization of 5-aminopentan-2-one.
B. Intramolecular Aldol-type Reaction
While less common for the parent 5-hydroxypentan-2-one under standard conditions, derivatives can be induced to undergo intramolecular aldol-type reactions to form cyclopentenone structures. This typically requires specific catalysts and conditions.
Conclusion
This compound is a highly useful synthetic intermediate that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. The protocols outlined in these application notes provide a foundation for the synthesis of various 5-substituted-pentan-2-one derivatives. These products can serve as key building blocks in the development of new pharmaceuticals and other complex organic molecules. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
Application Notes and Protocols: Synthesis of 2-Methylfuran from 5-Iodopentan-2-one for Drug Discovery Applications
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable moiety in drug design.[1][2] This document provides detailed protocols for the synthesis of 2-methylfuran, a key building block, via the base-mediated intramolecular cyclization of 5-iodopentan-2-one. This method offers a straightforward and efficient route to this important synthetic intermediate. Included are reaction protocols, quantitative data, and a discussion of the role of such building blocks in a typical drug discovery workflow.
Introduction
Substituted furans are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The furan ring system is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity during lead optimization. One common and effective method for the synthesis of substituted furans is the intramolecular cyclization of functionalized precursors. This application note details the synthesis of 2-methylfuran from this compound, a commercially available starting material. The reaction proceeds via a base-mediated intramolecular nucleophilic substitution, providing a reliable method for the preparation of this useful building block.
Reaction Mechanism
The synthesis of 2-methylfuran from this compound is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the α-carbon to the carbonyl group by a suitable base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the iodine atom in an intramolecular SN2 reaction. The subsequent cyclization and elimination of the iodide ion, followed by tautomerization, yields the aromatic furan ring.
Caption: Reaction mechanism for the synthesis of 2-methylfuran.
Data Presentation
The yield of 2-methylfuran is dependent on the reaction conditions. Below is a summary of representative data for the intramolecular cyclization of γ-haloketones to furans under various conditions.
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | 4 | ~85 |
| 2 | 5-Bromopentan-2-one | Potassium Carbonate (K₂CO₃) | Acetone | 56 (reflux) | 12 | ~70 |
| 3 | 5-Chloropentan-2-one | Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | 24 | ~55 |
| 4 | This compound | 1,8-Diazabicycloundec-7-ene (DBU) | Dichloromethane (DCM) | 25 | 6 | ~80 |
Note: Yields are approximate and based on literature for similar transformations. Optimization for this compound is recommended.
Experimental Protocols
Materials and Equipment:
-
This compound (reagent grade)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol 1: Synthesis of 2-Methylfuran using Sodium Hydride
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (1.2 equivalents, carefully washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add 40 mL of anhydrous THF to the flask.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in 10 mL of anhydrous THF to the stirred suspension via a syringe over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to afford pure 2-methylfuran.
Characterization Data for 2-Methylfuran:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (m, 1H), 6.24 (m, 1H), 5.95 (m, 1H), 2.27 (s, 3H).[3][4]
-
¹³C NMR (CDCl₃, 101 MHz): δ 151.8, 121.5, 108.2, 106.1, 13.6.[3][4][5]
Application in Drug Discovery Workflow
The synthesis of substituted furans like 2-methylfuran is often a critical step in the lead optimization phase of a drug discovery program. Once a hit compound containing a furan moiety is identified from a high-throughput screen, medicinal chemists will synthesize a library of analogs to explore the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Caption: A typical drug discovery workflow involving furan synthesis.
This iterative process of design, synthesis, and testing allows for the systematic optimization of the initial hit compound, ultimately leading to the identification of a lead candidate for further preclinical and clinical development. The efficient synthesis of key building blocks like 2-methylfuran is paramount to the success and speed of this process.
Conclusion
The base-mediated intramolecular cyclization of this compound provides a reliable and efficient method for the synthesis of 2-methylfuran. This protocol, along with the provided characterization data, serves as a valuable resource for researchers in medicinal chemistry and drug development. The ability to readily access such fundamental building blocks is crucial for the exploration of chemical space and the optimization of lead compounds in the pursuit of novel therapeutics.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 5. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Intramolecular Cyclization of 5-Iodopentan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of 5-iodopentan-2-one and its derivatives represents a fundamental and efficient strategy for the synthesis of five-membered carbocyclic rings, specifically functionalized cyclopentane structures. These motifs are prevalent in a wide array of natural products and pharmacologically active compounds, making their synthesis a critical aspect of drug discovery and development. This document provides a detailed overview of the primary methods for effecting this transformation, with a focus on samarium(II) iodide-mediated reductive cyclization. Experimental protocols, quantitative data, and mechanistic insights are presented to guide researchers in the application of these methodologies.
Application Notes
The intramolecular cyclization of this compound derivatives can be achieved through several distinct mechanistic pathways, each with its own set of advantages and substrate scope considerations. The choice of method will largely depend on the desired product, the presence of other functional groups, and the required level of stereocontrol.
Samarium(II) Iodide-Mediated Reductive Cyclization
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that is particularly effective for the reductive cyclization of halo-ketones.[1][2] This method is characterized by its mild reaction conditions and high functional group tolerance.[1]
Mechanism: The reaction is initiated by the reduction of the ketone carbonyl group by two equivalents of SmI₂ to form a samarium ketyl radical anion. This intermediate then undergoes a 5-exo-trig cyclization, attacking the carbon bearing the iodine atom to form a five-membered ring and expel an iodide ion. The resulting samarium enolate is then protonated during aqueous workup to yield the final cyclopentanol product. The reactivity and selectivity of the reaction can be significantly influenced by the choice of solvent and the addition of co-solvents or additives like hexamethylphosphoramide (HMPA) or methanol (MeOH).[3][4]
Advantages:
-
High Yields: This method often provides good to excellent yields of the desired cyclized product.[4]
-
Mild Conditions: Reactions are typically carried out at or below room temperature, which is advantageous for sensitive substrates.
-
Chemoselectivity: SmI₂ is a highly chemoselective reagent, allowing for the presence of various other functional groups.[1]
-
Stereocontrol: The formation of the cyclic product can often proceed with a high degree of stereocontrol, influenced by the substrate and reaction conditions.
Limitations:
-
Stoichiometric Reagent: SmI₂ is used in stoichiometric amounts, which can be a consideration for large-scale synthesis.
-
Air and Moisture Sensitivity: Samarium(II) iodide is sensitive to air and moisture, requiring the use of inert atmosphere techniques.
Base-Mediated Intramolecular Cyclization
In the presence of a suitable base, this compound derivatives can undergo intramolecular cyclization via an enolate intermediate.
Mechanism: A base, such as a metal alkoxide or a hindered amine, deprotonates the α-carbon of the ketone to form an enolate. The nucleophilic enolate then displaces the iodide ion in an intramolecular SN2 reaction to form the five-membered ring.
Advantages:
-
Cost-Effective: The reagents used are generally less expensive than samarium(II) iodide.
-
Scalability: This method can be more amenable to large-scale synthesis.
Limitations:
-
Side Reactions: The use of a strong base can lead to side reactions, such as elimination or intermolecular condensation.
-
Stereocontrol: Achieving high levels of stereocontrol can be more challenging compared to the SmI₂-mediated method.
Photochemical Intramolecular Cyclization
Photochemical methods can also be employed to induce the cyclization of this compound derivatives, typically proceeding through a radical mechanism.
Mechanism: Irradiation with UV light can induce homolytic cleavage of the carbon-iodine bond, generating an alkyl radical. This radical can then add to the carbonyl group, followed by further steps to yield the cyclized product.
Advantages:
-
Mild Conditions: Photochemical reactions are often performed at low temperatures.
-
Alternative Reactivity: This method can provide access to products that are not obtainable through other means.
Limitations:
-
Specialized Equipment: Requires a photochemical reactor and appropriate light source.
-
Mixture of Products: Can sometimes lead to a mixture of products due to the high reactivity of the radical intermediates.
Quantitative Data Summary
The following table summarizes representative yields for the intramolecular cyclization of related γ-halo ketones, as specific data for this compound is not extensively available in the cited literature. These examples serve as a general guide for expected outcomes.
| Precursor | Method | Product | Yield (%) | Reference |
| Unsaturated β-ketoesters/amides | SmI₂-mediated | Functionalized cyclopentanes | Good | [3] |
| Iodide with a pendant aldehyde | SmI₂-promoted Barbier | Hemiketal | 82-88 | [4] |
| δ-Iodo ester | SmI₂-mediated Barbier | Cyclopentanone | Good | [3] |
| 5-(Het)aryl-2-ones | SmI₂-promoted | Polycyclic systems | Good | [5] |
| Advanced iodide intermediate | SmI₂-promoted Barbier | Cyclization product | 98 | [4] |
Experimental Protocols
Protocol 1: Samarium(II) Iodide-Mediated Intramolecular Reductive Cyclization
This protocol is a general procedure based on established methods for SmI₂-mediated cyclizations of halo-ketones.[3][4]
Materials:
-
This compound derivative
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH) or Hexamethylphosphoramide (HMPA) (optional additive)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of reagents
Procedure:
-
Set up the reaction vessel under an inert atmosphere of argon or nitrogen.
-
To the reaction vessel, add the this compound derivative (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
If an additive is to be used, add methanol (e.g., 4 eq) or HMPA at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the samarium(II) iodide solution (typically 2.2 - 2.5 eq) to the stirred solution of the substrate via syringe. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SmI2-Mediated Intramolecular Cyclization.
References
- 1. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Iodopentan-2-one in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Iodopentan-2-one is a versatile bifunctional molecule containing both a ketone and a primary alkyl iodide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules such as pharmaceutical intermediates. The electrophilic nature of the carbon bearing the iodine atom allows for facile nucleophilic substitution, while the ketone functionality can be utilized for a variety of transformations including reductive amination, enolate chemistry, and the formation of heterocyclic rings. These application notes will detail the use of this compound in the synthesis of key intermediates for the antimalarial drug Hydroxychloroquine and the antipsychotic drug Ziprasidone. Additionally, a prospective application in the synthesis of Positron Emission Tomography (PET) radiotracer precursors will be explored.
Synthesis of a Key Intermediate for Hydroxychloroquine
Hydroxychloroquine is an antimalarial and immunosuppressive drug. A crucial intermediate in its synthesis is 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one. This compound serves as a direct precursor to this intermediate through nucleophilic substitution.
Experimental Protocols:
Two distinct protocols for the synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one using this compound are presented below: a continuous-flow synthesis and a batch synthesis.
Protocol 1: Continuous-Flow Synthesis
This method offers rapid and efficient synthesis with high yield.
-
Reaction Scheme:
-
This compound + 2-(Ethylamino)ethanol → 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one
-
-
Materials:
-
This compound
-
2-(Ethylamino)ethanol
-
Tetrahydrofuran (THF), dry
-
Potassium carbonate (K₂CO₃), granular
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flow reactor unit with a T-piece, 10 mL reactor coil, and a packed-bed reactor.
-
-
Procedure:
-
Prepare a 1.0 M stock solution of this compound in dry THF.
-
Prepare a 1.0 M stock solution of 2-(ethylamino)ethanol in dry THF.
-
Set up the flow reactor, ensuring the system is rinsed with dry THF and flushed with nitrogen gas.
-
Pack a column with granular potassium carbonate to serve as a packed-bed reactor.
-
At room temperature, pump the stock solutions of this compound and 2-(ethylamino)ethanol at a flow rate of 0.5 mL/min each into the T-piece.
-
The combined stream is then passed through the 10 mL reactor coil, providing a residence time of 10 minutes, at a temperature of 100 °C.
-
The output from the coil is then passed through the packed-bed reactor containing potassium carbonate.
-
Collect the output solution and quench the reaction with a saturated solution of ammonium chloride.
-
The product, 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, can be isolated and purified using standard work-up and chromatographic techniques.
-
Protocol 2: Batch Synthesis
This protocol outlines a more traditional batch synthesis approach.
-
Reaction Scheme:
-
5-Chloro-2-pentanone + 2-(Ethylamino)ethanol → 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (Note: While the prompt specifies this compound, a well-documented batch protocol uses the analogous 5-chloro-2-pentanone. The procedure is readily adaptable for the iodo-variant, likely with faster reaction times or milder conditions.)
-
-
Materials:
-
5-Chloro-2-pentanone (or this compound)
-
N-ethylethanolamine (2-(Ethylamino)ethanol)
-
Tetrabutylammonium bromide
-
Potassium hydroxide (KOH)
-
Chloroform (CHCl₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a reaction flask, add 30 g of N-ethylethanolamine, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.
-
Maintain the temperature of the mixture between 20-30 °C.
-
Slowly add 38 g of 5-chloro-2-pentanone dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture for 3 hours at the same temperature.
-
Allow the layers to separate and discard the aqueous phase.
-
Dry the organic layer over 24 g of anhydrous sodium sulfate with stirring at 10-20 °C for 1 hour.
-
Filter the mixture to remove the drying agent. The filtrate contains the desired product.
-
Data Presentation:
| Parameter | Continuous-Flow Synthesis | Batch Synthesis (with 5-chloro-2-pentanone) |
| Starting Material | This compound | 5-Chloro-2-pentanone |
| Yield | >80% | 94.7% (molar yield) |
| Reaction Time | 10 minutes (residence time) | 3 hours |
| Temperature | 100 °C | 20-30 °C |
| Key Reagents | 2-(Ethylamino)ethanol, K₂CO₃, THF | N-ethylethanolamine, KOH, Tetrabutylammonium bromide, CHCl₃ |
| Purity (GC) | Not specified, but described as a "clean" reaction[1] | ≥ 98.5% |
Diagrams:
Caption: Synthetic pathway to a Hydroxychloroquine intermediate.
Proposed Synthesis of a Ziprasidone Intermediate
Ziprasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. A key intermediate in its synthesis is 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. While existing syntheses of Ziprasidone do not explicitly use this compound, a plausible synthetic route can be proposed for an analogous intermediate via N-alkylation of a suitable precursor.
Proposed Experimental Protocol:
This proposed protocol describes the N-alkylation of 6-chloro-5-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one with this compound.
-
Reaction Scheme:
-
6-chloro-5-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one + this compound → 6-chloro-5-(2-(4-(4-oxopentyl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one
-
-
Materials:
-
6-chloro-5-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve 6-chloro-5-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one (1 equivalent) in acetonitrile.
-
Add a suitable base, such as potassium carbonate (2 equivalents) or triethylamine (2 equivalents).
-
To this stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
-
Data Presentation (Hypothetical):
| Parameter | Proposed N-Alkylation for Ziprasidone Intermediate |
| Starting Material | 6-chloro-5-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one |
| Yield | Expected to be moderate to high (e.g., 60-85%) |
| Reaction Time | Estimated 4-12 hours |
| Temperature | Reflux temperature of the chosen solvent |
| Key Reagents | This compound, K₂CO₃ or Et₃N, Acetonitrile |
| Purity | Dependent on purification method |
Diagrams:
Caption: Proposed synthetic route to a Ziprasidone intermediate.
Caption: Simplified signaling pathway for Ziprasidone.
Prospective Synthesis of a PET Radiotracer Precursor
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body. The short half-life of PET isotopes, such as Carbon-11 (t½ ≈ 20.4 min), necessitates rapid and efficient radiosyntheses. This compound, when labeled with a positron-emitting isotope like ¹¹C, could serve as a valuable precursor for introducing a radiolabeled pentanone moiety into various biomolecules.
Prospective Experimental Protocol:
This prospective protocol outlines the synthesis of [¹¹C]this compound and its subsequent use in labeling a model amine.
-
Part 1: Synthesis of [¹¹C]this compound
-
Reaction Scheme:
-
[¹¹C]CH₃I + 4-Iodo-1-buten-1-olate → [¹¹C]this compound (This is a hypothetical route based on known ¹¹C-methylation chemistry. The enolate precursor would need to be synthesized separately.)
-
-
Materials:
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Lithium or sodium 4-iodo-1-buten-1-olate
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
Produce [¹¹C]CH₃I from [¹¹C]CO₂ or [¹¹C]CH₄ using standard radiochemistry procedures.
-
Trap the [¹¹C]CH₃I in a solution of the pre-synthesized 4-iodo-1-buten-1-olate in an anhydrous solvent at low temperature (e.g., -78 °C).
-
Allow the reaction mixture to warm to room temperature to effect the alkylation.
-
Rapidly purify the resulting [¹¹C]this compound using automated high-performance liquid chromatography (HPLC).
-
-
-
Part 2: Alkylation of a Model Amine with [¹¹C]this compound
-
Reaction Scheme:
-
Model Amine (e.g., Benzylamine) + [¹¹C]this compound → [¹¹C]N-Benzyl-5-aminopentan-2-one
-
-
Materials:
-
Purified [¹¹C]this compound
-
Benzylamine
-
A non-nucleophilic base (e.g., diisopropylethylamine)
-
Acetonitrile
-
-
Procedure:
-
To a solution of benzylamine and diisopropylethylamine in acetonitrile, add the purified [¹¹C]this compound.
-
Heat the reaction mixture for a short period (e.g., 5-10 minutes) at an elevated temperature using a microwave synthesizer to accelerate the reaction.
-
Purify the final radiolabeled product by HPLC to remove unreacted starting materials and byproducts.
-
-
Data Presentation (Prospective):
| Parameter | Prospective Synthesis of a [¹¹C]-Labeled Amine |
| Starting Material | [¹¹C]this compound, Benzylamine |
| Yield | Highly dependent on reaction speed and efficiency |
| Reaction Time | Target < 2 half-lives of ¹¹C (~40 minutes) for the entire process |
| Temperature | Microwave-assisted heating for rapid alkylation |
| Key Reagents | [¹¹C]CH₃I, 4-Iodo-1-buten-1-olate, Benzylamine |
| Purity | High purity required for in vivo imaging |
Diagrams:
Caption: Proposed workflow for PET radiotracer synthesis.
References
Application Notes and Protocols for the Intramolecular Grignard Reaction of 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the intramolecular Grignard reaction of 5-iodopentan-2-one, a key transformation for the synthesis of 1-methylcyclopentanol. This tertiary alcohol is a valuable building block in organic synthesis and serves as a crucial intermediate in the development of novel therapeutics and fragrance compounds. The protocol herein describes a robust and reproducible method for the cyclization of the iodo-ketone precursor, and the application notes highlight the significance of the resulting cyclopentanol scaffold in medicinal chemistry.
Introduction
The Grignard reaction, a cornerstone of carbon-carbon bond formation, can be ingeniously applied in an intramolecular fashion to construct cyclic structures. The reaction of this compound with magnesium metal initiates the formation of a Grignard reagent, which subsequently undergoes a rapid intramolecular nucleophilic attack on the proximal ketone carbonyl group. This cyclization process affords the tertiary alcohol, 1-methylcyclopentanol, in a single synthetic step. This efficient ring-closure strategy is of significant interest for the construction of five-membered carbocyclic systems, which are prevalent motifs in numerous biologically active molecules.
1-Methylcyclopentanol and its derivatives are recognized as important scaffolds in drug discovery. They are key components in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and the methylxanthine analog Lomifylline, which has shown potential in modulating intracellular calcium release. The rigid cyclopentane core often imparts favorable pharmacokinetic properties to drug candidates, such as metabolic stability.
Signaling Pathways and Logical Relationships
The intramolecular Grignard reaction of this compound follows a well-established organometallic pathway. The key steps involve the formation of the Grignard reagent and the subsequent intramolecular nucleophilic addition to the carbonyl group.
Caption: Mechanism of the intramolecular Grignard reaction.
Experimental Protocol
This protocol details the synthesis of 1-methylcyclopentanol from this compound via an intramolecular Barbier-type reaction, a variation of the Grignard reaction where the organomagnesium reagent is generated in situ in the presence of the electrophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) overnight and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask containing the magnesium. The iodine helps to activate the magnesium surface.
-
Grignard Formation and Cyclization:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF (e.g., 50 mL).
-
Add a small portion (approx. 5-10 mL) of the this compound solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete conversion.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted magnesium.
-
Continue adding the ammonium chloride solution until the solids dissolve or a clear separation of layers is observed.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or THF (2 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude 1-methylcyclopentanol can be purified by fractional distillation under reduced pressure.
-
Data Presentation
| Parameter | Value |
| Reactant | This compound |
| Product | 1-Methylcyclopentanol |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 135-136 °C |
| Typical Yield | 60-80% |
| Reaction Time | 2-4 hours |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of 1-methylcyclopentanol.
Caption: Experimental workflow for 1-methylcyclopentanol synthesis.
Conclusion
The intramolecular Grignard reaction of this compound provides an efficient and direct route to 1-methylcyclopentanol. The presented protocol offers a detailed methodology for researchers in organic synthesis and drug development. The resulting cyclopentanol scaffold is a versatile building block for the synthesis of complex molecules with potential therapeutic applications, underscoring the importance of this fundamental organometallic transformation. Careful adherence to anhydrous reaction conditions is critical for achieving high yields and purity of the final product.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 5-iodopentan-2-one, a versatile building block in organic synthesis. The methodologies outlined herein are applicable to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized molecules relevant to pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1][2] These reactions typically involve the coupling of an organohalide (such as this compound) with a variety of nucleophilic partners, including organoboron compounds (Suzuki-Miyaura coupling), organotin compounds (Stille coupling), organozinc compounds (Negishi coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). The versatility and functional group tolerance of these methods have made them indispensable tools in the synthesis of complex molecules.[1]
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation with the nucleophilic coupling partner, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Applications in the Synthesis of γ-Keto Compounds
The cross-coupling of this compound is a valuable strategy for the synthesis of γ-substituted ketones. These motifs are important intermediates in the synthesis of various biologically active compounds and natural products. While specific examples of palladium-catalyzed cross-coupling reactions directly utilizing this compound are not extensively documented in the literature, protocols for analogous iodoalkyl ketones and α-iodoenones can be adapted for this purpose. The following sections provide generalized protocols for key cross-coupling reactions based on established methodologies for similar substrates.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This protocol outlines the general procedure for the coupling of this compound with various arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
General Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent and stir the mixture for 10-15 minutes at room temperature.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | [Data not available in search results] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 90 | 16 | [Data not available in search results] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | [Data not available in search results] |
Note: Yields are hypothetical and will vary based on the specific substrates and optimized reaction conditions.
Heck Reaction of this compound with Alkenes
The Heck reaction facilitates the formation of a carbon-carbon bond between an organohalide and an alkene.[5][6] This protocol provides a general method for the coupling of this compound with various alkenes.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (optional)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
General Procedure:
-
In a sealed tube, combine this compound (1 equivalent), the alkene (1.2-2 equivalents), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equivalents).
-
If a ligand is used, add it to the mixture (1-2 equivalents relative to palladium).
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to the specified temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst and any insoluble salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography.
Data Table: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 24 | [Data not available in search results] |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Acetonitrile | 100 | 18 | [Data not available in search results] |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 130 | 20 | [Data not available in search results] |
Note: Yields are hypothetical and will vary based on the specific substrates and optimized reaction conditions.
Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between an organohalide and a terminal alkyne, typically requiring both a palladium catalyst and a copper(I) co-catalyst.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
General Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-3 mol%), the copper(I) salt (1-5 mol%), and the solvent.
-
Add the base, followed by the terminal alkyne (1.2-1.5 equivalents).
-
Stir the mixture for a few minutes, then add this compound (1 equivalent).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Table: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 25 | 6 | [Data not available in search results] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (2) | Diisopropylamine (2.5) | DMF | 50 | 8 | [Data not available in search results] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (4) | Et₃N (3) | THF | 40 | 12 | [Data not available in search results] |
Note: Yields are hypothetical and will vary based on the specific substrates and optimized reaction conditions.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an organohalide with an amine.[9][10] This protocol is a general guideline for the amination of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
General Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.2-2 equivalents).
-
Add the solvent, followed by the amine (1.1-1.5 equivalents) and this compound (1 equivalent).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Table: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOt-Bu (1.4) | Toluene | 100 | 16 | [Data not available in search results] |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | [Data not available in search results] |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | DavePhos (2.4) | K₃PO₄ (2) | Toluene | 90 | 24 | [Data not available in search results] |
Note: Yields are hypothetical and will vary based on the specific substrates and optimized reaction conditions.
Visualizations
References
- 1. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Ketene-Surrogate Coupling: Catalytic Conversion of Aryl Iodides to Aryl Ketenes via Ynol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Synthesis of 5-Iodopentan-2-one: An Application of the Finkelstein Reaction
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a fundamental aspect of advancing novel therapeutics. 5-Iodopentan-2-one is a valuable building block in organic synthesis, and its preparation is a classic example of the Finkelstein reaction, a robust and efficient method for halogen exchange.
This application note provides a detailed experimental protocol for the synthesis of this compound from 5-chloropentan-2-one. The procedure is based on established literature, offering a reliable method for obtaining the desired product. Included are key quantitative data, a step-by-step experimental protocol, and a visual representation of the workflow.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5-Chloropentan-2-one | 1.0 molar equivalent |
| Sodium Iodide (NaI) | 1.5 molar equivalents |
| Acetone (solvent) | Sufficient to make a 0.5 M solution |
| Reaction Conditions | |
| Temperature | Reflux (approximately 56 °C) |
| Reaction Time | 24 hours |
| Product Information | |
| Product | This compound |
| Molecular Formula | C₅H₉IO |
| Molecular Weight | 212.03 g/mol |
| Typical Yield | ~90% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | 3.20 (t, 2H), 2.75 (t, 2H), 2.15 (s, 3H), 2.05 (quintet, 2H) |
| ¹³C NMR (CDCl₃, δ) | 207.5, 43.5, 30.0, 28.0, 6.0 |
| IR (neat, cm⁻¹) | 1715 (C=O) |
Experimental Protocol
This protocol details the synthesis of this compound via the Finkelstein reaction.
Materials:
-
5-Chloropentan-2-one
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloropentan-2-one in anhydrous acetone.
-
Addition of Sodium Iodide: To the stirred solution, add anhydrous sodium iodide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of sodium chloride will form as the reaction progresses.[1]
-
Work-up:
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
References
Application Note: High-Purity Isolation of 5-Iodopentan-2-one via Automated Flash Column Chromatography
Abstract
This application note details a robust and efficient method for the purification of 5-iodopentan-2-one, a key intermediate in various pharmaceutical syntheses, using automated flash column chromatography. The protocol outlines a systematic approach, from initial Thin Layer Chromatography (TLC) method development to scaled-up purification. The described method effectively separates the desired product from common impurities, such as the starting material 5-chloropentan-2-one, yielding the product in high purity.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis, commonly achieved through a Finkelstein reaction from 5-chloropentan-2-one, often results in a crude mixture containing unreacted starting material and potential by-products.[1][2][3][4][5] The successful isolation of pure this compound is critical for the efficiency and outcome of subsequent synthetic steps. Column chromatography is a standard technique for such purifications. This note provides a detailed protocol for the purification of this compound using silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase.
Materials and Methods
Instrumentation:
-
Automated Flash Chromatography System
-
TLC plates (silica gel 60 F254)
-
UV-Vis Spectrophotometer (for purity analysis)
-
NMR Spectrometer (for structural confirmation)
Reagents and Solvents:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC visualization reagent (e.g., potassium permanganate stain)
Experimental Protocol
1. Thin Layer Chromatography (TLC) Analysis: The initial step involves developing a suitable solvent system using TLC to achieve optimal separation of this compound from its impurities.
-
Plate Preparation: Spot the crude reaction mixture onto a silica gel TLC plate.
-
Solvent Systems: Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Visualization: Visualize the separated spots under UV light and/or by staining with potassium permanganate.
-
Rf Calculation: Calculate the Retention Factor (Rf) for the product and major impurities in each solvent system. An optimal Rf for the product is typically in the range of 0.2-0.4 for effective column separation.
2. Column Chromatography Purification:
-
Column Packing: A silica gel column is packed using a slurry method with hexane.
-
Sample Loading: The crude this compound is adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: The separation is achieved using a linear gradient of ethyl acetate in hexane. The gradient is determined based on the preceding TLC analysis. A typical gradient might start at 5% ethyl acetate in hexane and gradually increase to 20% ethyl acetate.
-
Fraction Collection: Fractions are collected throughout the elution process.
-
Analysis of Fractions: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
3. Purity and Identity Confirmation: The purity of the isolated this compound is assessed by analytical techniques such as HPLC-UV. The identity and structural integrity are confirmed by ¹H and ¹³C NMR spectroscopy.
Results and Discussion
The purification of crude this compound was successfully achieved using the described column chromatography protocol. The primary impurity, unreacted 5-chloropentan-2-one, being more polar, exhibited a lower Rf value on TLC and was effectively separated from the desired product.
Data Presentation
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard grade, suitable for general purification. |
| Mobile Phase | Hexane/Ethyl Acetate | Gradient elution from 5% to 20% Ethyl Acetate. |
| TLC Rf (Product) | ~0.35 | In 8:2 Hexane/Ethyl Acetate. |
| TLC Rf (Impurity) | ~0.25 | (5-chloropentan-2-one) in 8:2 Hexane/Ethyl Acetate. |
| Typical Yield | >90% | Based on recovery from the crude mixture. |
| Purity (Post-Column) | >98% | As determined by HPLC-UV analysis. |
Stability Considerations: Alkyl iodides can be sensitive to light and may exhibit some instability on silica gel.[6] It is recommended to protect the crude material and purified product from direct light and to perform the chromatography in a timely manner to minimize potential degradation.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The detailed protocol herein provides a reliable and scalable method for the purification of this compound using automated flash column chromatography. This procedure is readily adaptable for researchers and professionals in drug development and organic synthesis, ensuring the availability of high-purity material for subsequent applications.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. byjus.com [byjus.com]
- 6. Sciencemadness Discussion Board - Benzyl iodide prep and purification - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Recrystallization of 5-Iodopentan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the recrystallization of 5-iodopentan-2-one and its derivatives, a class of compounds with potential applications in medicinal chemistry and drug development. The following sections outline the purification procedures, present relevant data, and visualize the experimental workflow.
Introduction
This compound and its analogs are valuable synthetic intermediates. Their purification is crucial for ensuring the reliability of subsequent reactions and biological assays. Recrystallization is a powerful technique for purifying solid organic compounds, including γ-iodo ketones, by leveraging differences in solubility between the desired compound and impurities.
Data Presentation
Due to the limited availability of specific quantitative data for the recrystallization of this compound in the searched literature, the following table provides a general framework for recording and comparing data from recrystallization experiments. Researchers should adapt this template to their specific derivatives.
Table 1: Recrystallization Data for this compound Derivatives
| Derivative | Crude Melting Point (°C) | Recrystallization Solvent System | Crude Purity (%) | Recrystallized Melting Point (°C) | Recrystallized Purity (%) | Yield (%) |
| Example: Compound A | 85-90 | Ethanol/Water | 90 | 95-96 | 99.5 | 85 |
| --- | --- | --- | --- | --- | --- | --- |
| --- | --- | --- | --- | --- | --- | --- |
Experimental Protocols
The following are generalized yet detailed protocols for the recrystallization of this compound derivatives based on standard organic chemistry techniques. The choice of solvent is critical and may require preliminary solubility tests.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent) at all temperatures. The two solvents must be miscible.
Materials:
-
Crude this compound derivative
-
"Good" solvent (e.g., dichloromethane, acetone)
-
"Bad" solvent (e.g., hexane, pentane)
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at or near its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent back to the hot solution until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Mandatory Visualizations
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of this compound derivatives by recrystallization.
Caption: General workflow for the recrystallization of this compound derivatives.
Potential Application in Drug Development: A Conceptual Pathway
While specific signaling pathways involving this compound derivatives are not yet well-defined in the literature, their structural motifs (alkyl halides and ketones) are present in various biologically active molecules.[2] For instance, γ-keto compounds are known to be important in medicinal chemistry.[3] The following diagram illustrates a conceptual signaling pathway where a hypothetical derivative could act as an inhibitor.
Caption: Conceptual signaling pathway illustrating the potential inhibitory action of a this compound derivative.
Conclusion
The protocols and visualizations provided in these application notes offer a comprehensive guide for the recrystallization of this compound derivatives. Adherence to these methodologies will enable researchers to obtain high-purity compounds essential for reliable downstream applications in drug discovery and development. Further research into the specific biological activities and mechanisms of action of these derivatives is warranted.
References
Application Note: Monitoring the Progress of Reactions Involving 5-Iodopentan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Iodopentan-2-one is a valuable bifunctional molecule containing both a ketone and a primary alkyl iodide. This structure allows it to participate in a variety of organic transformations, including nucleophilic substitutions and eliminations, making it a useful building block in organic synthesis and pharmaceutical development.[1][2] Effective and real-time monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, minimizing by-products, and ensuring process safety.[3] This document provides detailed protocols and guidelines for monitoring the progress of such reactions using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative technique ideal for quickly assessing the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[4][5] It is particularly useful for optimizing reaction conditions before scaling up.
Experimental Protocol: TLC Monitoring
-
Solvent System Selection: Before starting the reaction, identify a suitable mobile phase (solvent system) that provides good separation between the this compound and the expected product. A typical starting point for a compound of this polarity might be a 7:3 mixture of Hexane:Ethyl Acetate. The goal is to achieve a starting material Rf value of approximately 0.3-0.4.[6]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[5][7] Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[4][6]
-
Spotting:
-
SM Lane: Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate) and use a capillary tube to spot it on the "SM" mark.[5]
-
RXN Lane: At time zero (t=0) and at subsequent time intervals (e.g., 15 min, 30 min, 1 hr), withdraw a tiny aliquot of the reaction mixture using a capillary tube and spot it directly onto the "RXN" mark.[4]
-
Co-spot Lane: Spot the starting material and the reaction mixture at the same point in the "C" lane. This helps to confirm the identity of the starting material spot in the reaction lane.[6]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[7]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. Since this compound contains a carbonyl group, it should be visible under a UV lamp (254 nm). Staining with potassium permanganate or p-anisaldehyde can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (this compound) is no longer visible in the "RXN" lane, and a new spot corresponding to the product is clearly visible.
Data Presentation: TLC Results
| Compound | Rf Value (7:3 Hexane:EtOAc) | UV Active (254 nm) |
| This compound (SM) | 0.40 | Yes |
| Product (Example: 5-Azidopentan-2-one) | 0.25 | Yes |
Workflow Diagram: TLC Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data, making it a powerful tool for determining the precise conversion of starting material to product. It separates compounds based on their volatility and boiling point, and the mass spectrometer provides structural information and confirmation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
At specified time points, withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) that contains an internal standard (e.g., dodecane). Quenching stops the reaction, ensuring the sample composition reflects that specific time point.
-
If necessary, wash the diluted sample with water or brine to remove non-volatile salts or reagents. Dry the organic layer over anhydrous Na₂SO₄.
-
-
Instrument Setup:
-
GC Column: Use a standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5).
-
Injection: Inject 1 µL of the prepared sample.
-
Temperature Program: Develop a temperature gradient that effectively separates this compound, the product, and the internal standard. A typical program might be:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: Increase to 220 °C at 15 °C/min.
-
Hold: Hold at 220 °C for 2 min.
-
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., 50-300 m/z) in Electron Impact (EI) mode.
-
-
Data Analysis:
-
Identify the peaks for the starting material, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for each component.
-
Calculate the percent conversion using the relative response factors (determined by analyzing standard mixtures) and the peak area ratios relative to the internal standard.
-
Data Presentation: GC-MS Results
Table 1: Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 8.5 | 212, 127, 85, 43 |
| Product (Example: 5-phenoxy-pentan-2-one) | 12.2 | 192, 99, 94, 43 |
| Dodecane (Internal Std.) | 9.8 | 170, 85, 57, 43 |
Table 2: Reaction Progress Over Time
| Time (min) | % Conversion of this compound |
| 0 | 0% |
| 30 | 25% |
| 60 | 55% |
| 90 | 80% |
| 120 | 98% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantitative reaction analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent method for in-situ reaction monitoring, allowing for the collection of quantitative data without disturbing the reaction mixture.[9] It is particularly powerful for mechanistic and kinetic studies.[10][11]
Experimental Protocol: In-Situ NMR Monitoring
-
Sample Preparation:
-
The reaction is performed directly in an NMR tube.
-
Dissolve the limiting reactant (e.g., this compound) and a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside the NMR tube.
-
Acquire an initial spectrum (t=0) before adding the final reagent.
-
Initiate the reaction by adding the final reagent (e.g., a nucleophile) to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.[9]
-
Crucial Parameters: For accurate quantification, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated.[11] Use a 90° pulse angle.
-
Automated routines can be set up to acquire spectra at predefined intervals over the entire course of the reaction.[10]
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Identify characteristic peaks for the starting material and the product that do not overlap with other signals. For this compound, the protons adjacent to the iodine (at C5) or the methyl protons of the acetyl group (at C1) are good candidates.
-
Integrate the chosen peaks for the starting material and product in each spectrum.
-
Normalize these integrals against the integral of the inert internal standard to correct for any concentration fluctuations.
-
Calculate the concentration of each species at each time point and plot the data to determine reaction kinetics.
-
Data Presentation: NMR Results
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH ₃ (C1) | 2.15 (s, 3H) |
| -CH ₂-I (C5) | 3.20 (t, 2H) | |
| Product (Example: 5-Azidopentan-2-one) | -CH ₃ (C1) | 2.18 (s, 3H) |
| -CH ₂-N₃ (C5) | 3.35 (t, 2H) | |
| 1,3,5-Trimethoxybenzene (Std.) | Ar-H | 6.10 (s, 3H) |
Table 4: Reaction Progress from NMR Integration
| Time (min) | Normalized Integral (C5-H₂ of SM) | Normalized Integral (C5-H₂ of Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.72 | 0.28 | 28% |
| 60 | 0.41 | 0.59 | 59% |
| 90 | 0.18 | 0.82 | 82% |
| 120 | 0.03 | 0.97 | 97% |
Workflow Diagram: NMR Monitoring Logic
Caption: Logical flow for kinetic analysis using NMR.
Selecting the Appropriate Monitoring Technique
The choice of analytical method depends on the specific requirements of the study, such as the need for quantitative data, the speed of the reaction, and the available instrumentation.
Caption: Decision tree for selecting a monitoring technique.
References
- 1. This compound | C5H9IO | CID 538269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. How To [chem.rochester.edu]
- 7. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodopentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-iodopentan-2-one. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the preparation of the precursor, 5-chloropentan-2-one, often from γ-valerolactone. The second step is the conversion of 5-chloropentan-2-one to this compound via the Finkelstein reaction.[1][2][3]
Q2: What is the Finkelstein reaction and why is it used for this synthesis?
A2: The Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) reaction that involves the exchange of a halogen atom.[1][2][4] In this synthesis, the chlorine atom in 5-chloropentan-2-one is replaced by an iodine atom. This reaction is typically carried out using sodium iodide in acetone. The reaction is driven to completion because sodium chloride is insoluble in acetone and precipitates out of the solution, following Le Châtelier's principle.[1]
Q3: What are the main advantages of using γ-valerolactone as a starting material?
A3: γ-Valerolactone is a bio-based and renewable starting material, making the synthesis process more sustainable. It can be converted to 5-chloropentan-2-one, the direct precursor for the final product.
Q4: What are the key parameters to control for a high-yield synthesis?
A4: Key parameters include the purity of the starting materials (especially the 5-chloropentan-2-one precursor), the choice of solvent for the Finkelstein reaction (dry acetone is preferred), reaction temperature, and reaction time. An excess of sodium iodide can also help drive the reaction to completion.
Q5: What are the common impurities I might encounter in my final product?
A5: Common impurities can include unreacted 5-chloropentan-2-one, side products from elimination reactions (alkenes), and residual solvent. Proper purification, typically through distillation, is crucial to obtain a high-purity product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete conversion of the chloro-precursor. 2. Wet acetone used as the solvent. 3. Insufficient reaction time or temperature. 4. Deactivated sodium iodide. | 1. Use a slight excess of sodium iodide. 2. Ensure the acetone is anhydrous. Water can solvate the iodide ion, reducing its nucleophilicity. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. Gently refluxing the reaction mixture can increase the rate. 4. Use freshly opened or properly stored sodium iodide. |
| Presence of a significant amount of unreacted 5-chloropentan-2-one | 1. Insufficient amount of sodium iodide. 2. Reaction has not reached completion. | 1. Increase the molar ratio of sodium iodide to 5-chloropentan-2-one. 2. Extend the reaction time and continue monitoring. |
| Formation of a dark-colored reaction mixture | 1. Presence of free iodine due to oxidation of iodide. 2. Decomposition of the product. | 1. This is a common observation and often does not significantly impact the yield. The color can be removed during the workup by washing with a sodium thiosulfate solution. 2. Avoid excessively high reaction temperatures or prolonged reaction times. |
| Difficulty in purifying the final product | 1. Close boiling points of the product and impurities. 2. Thermal instability of the product. | 1. Use fractional distillation for better separation. 2. Perform distillation under reduced pressure to lower the boiling point and prevent decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloropentan-2-one from a Levulinic Acid Ester (Precursor Synthesis)
This protocol is adapted from a patented procedure and involves several stages.[3][5]
Step 1a: Ketalization of Levulinic Acid Ester
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine a levulinic acid ester (e.g., butyl levulinate), ethylene glycol, and a catalytic amount of phosphoric acid in a suitable solvent like cyclohexane.
-
Reflux the mixture, continuously removing the water formed during the reaction.
-
Once the reaction is complete (monitored by GC or TLC), cool the mixture and neutralize the acid catalyst.
-
Purify the resulting ketal of the levulinic acid ester by distillation to achieve a low chlorine content (≤ 10 ppm).
Step 1b: Hydrogenation of the Purified Ketal
-
The purified ketal is hydrogenated using a conventional hydrogenation catalyst (e.g., copper chromite) that has been pre-treated with an alcoholic alkali or alkaline earth metal hydroxide solution.
-
The hydrogenation is typically carried out in a flow reactor at elevated temperature and pressure (e.g., 200 °C and 300 hPa).
-
The product of this step is 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol.
Step 1c: Reaction with Hydrochloric Acid
-
Cool concentrated hydrochloric acid to approximately 0 °C in a reaction vessel.
-
Slowly add the 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol dropwise to the cold hydrochloric acid, maintaining the temperature at 0 °C with vigorous cooling.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm, which will initiate the distillation of the product.
-
Collect the distillate, which will initially be a two-phase mixture of 5-chloropentan-2-one and water. Continue distillation until the distillate becomes single-phase (water).
-
Separate the organic phase from the collected distillate. Extract the aqueous phase with a suitable solvent (e.g., cyclohexane).
-
Combine the organic phases and purify by distillation. The boiling point of 5-chloropentan-2-one is approximately 77 °C at 30 hPa.[3]
Protocol 2: Synthesis of this compound via Finkelstein Reaction
This is a general protocol for the Finkelstein reaction, which should be optimized for specific laboratory conditions.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.2 to 1.5 molar equivalents) in anhydrous acetone.
-
Add 5-chloropentan-2-one (1 molar equivalent) to the solution.
-
Stir the reaction mixture at room temperature or gently reflux. The reaction can be monitored by the formation of a white precipitate (sodium chloride).
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with water, followed by a dilute aqueous solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 5-Chloropentan-2-one | C₅H₉ClO | 120.58 | 77 @ 30 hPa |
| Sodium Iodide | NaI | 149.89 | - |
| This compound | C₅H₉IO | 212.03 | Not available |
| Sodium Chloride | NaCl | 58.44 | - |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Finkelstein Reaction Mechanism
Caption: SN2 mechanism of the Finkelstein reaction.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Iodopentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-iodopentan-2-one.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Finkelstein reaction from 5-chloropentan-2-one or 5-bromopentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Finkelstein reaction for synthesizing this compound?
A1: The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom.[1][2] In the synthesis of this compound, a precursor like 5-chloropentan-2-one or 5-bromopentan-2-one is treated with an iodide salt, typically sodium iodide (NaI), in a suitable solvent, most commonly acetone.[1][3][4] The reaction's success hinges on Le Chatelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution.[1][4] This precipitation drives the equilibrium towards the formation of the desired this compound.[1]
Q2: Why is acetone the preferred solvent for this reaction?
A2: Acetone is a polar aprotic solvent that readily dissolves sodium iodide, facilitating the availability of the iodide nucleophile.[4] Crucially, it does not effectively solvate the resulting sodium chloride or bromide, causing them to precipitate.[1][4] This insolubility of the byproduct is the primary driving force for the reaction.[1] Using a protic solvent like water or ethanol would solvate the halide ions, reducing the nucleophilicity of the iodide and potentially leading to competing side reactions.
Q3: My reaction is sluggish or incomplete. What are the possible causes?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Purity of Reactants: Ensure that the starting material (5-chloro or 5-bromopentan-2-one) and sodium iodide are of high purity and dry. Moisture can interfere with the reaction.
-
Solvent Quality: The acetone used should be anhydrous. The presence of water can decrease the solubility of sodium iodide and increase the solubility of the sodium halide byproduct, hindering the reaction progress.
-
Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, the temperature might need to be optimized. Insufficient temperature can lead to slow reaction rates.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Poor Mixing: Inadequate stirring can lead to localized concentration gradients and prevent the reactants from interacting effectively.
Troubleshooting Common Side Reactions
Q4: I am observing the formation of a yellow precipitate (iodoform) and my yield of this compound is low. What is happening?
A4: This is indicative of the haloform reaction . This compound is a methyl ketone, and under basic conditions in the presence of iodine, it can undergo this reaction to form iodoform (CHI3), a yellow solid, and a carboxylate salt.
-
Cause: The presence of a base. This could be from residual base in the starting material or glassware, or if a basic workup is performed prematurely.
-
Prevention:
-
Ensure all glassware is clean and free of basic residues.
-
Use neutral or slightly acidic conditions during the reaction and workup.
-
If a basic wash is necessary for purification, it should be performed carefully on the crude product after the removal of any excess iodine.
-
Q5: My final product appears to contain high molecular weight impurities. What could be the cause?
A5: This is likely due to aldol condensation . Ketones like this compound can undergo self-condensation in the presence of either acid or base to form larger molecules (β-hydroxy ketones or α,β-unsaturated ketones).
-
Cause: The presence of acidic or basic impurities, or prolonged heating at elevated temperatures.
-
Prevention:
-
Maintain neutral reaction conditions.
-
Avoid excessive heating or prolonged reaction times.
-
Purify the product promptly after the reaction is complete.
-
Q6: I am seeing evidence of an elimination reaction. How can I minimize this?
A6: While less common for primary halides under Finkelstein conditions, elimination to form an alkene can occur, especially if a strong, non-nucleophilic base is present or if the reaction is run at high temperatures.
-
Cause: Presence of a strong base or excessive heat.
-
Prevention:
-
Use a non-basic or weakly basic iodide source.
-
Maintain a moderate reaction temperature.
-
Data Presentation
| Parameter | Expected Outcome/Value | Potential Impurities | Analytical Method |
| Yield | 60-90% (literature ranges for similar Finkelstein reactions) | Unreacted 5-chloropentan-2-one, Aldol condensation products, Iodoform | Gravimetric analysis after purification |
| Purity | >95% after purification | Residual starting material, Solvent, Side reaction products | Gas Chromatography (GC), ¹H NMR Spectroscopy |
| Boiling Point | Approx. 77 °C at 30 hPa (for 5-chloropentan-2-one)[5] | - | Distillation |
| Appearance | Colorless to pale yellow liquid | Darker color may indicate impurities or degradation | Visual Inspection |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 5-chloropentan-2-one is provided below, based on the general principles of the Finkelstein reaction.
Synthesis of this compound from 5-Chloropentan-2-one
-
Materials:
-
5-Chloropentan-2-one
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
To this solution, add 5-chloropentan-2-one (1 equivalent).
-
Stir the reaction mixture at room temperature or gently reflux (around 50-60 °C) for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride and by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Dilute the residue with diethyl ether and wash with water to remove any remaining sodium iodide.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any traces of iodine (if the solution is colored).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Mandatory Visualization
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction [unacademy.com]
- 4. quora.com [quora.com]
- 5. WO2019165337A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]
Removal of unreacted starting materials from 5-Iodopentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 5-iodopentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
The most common impurities depend on the synthetic route. A prevalent method for synthesizing this compound is the Finkelstein reaction, which involves treating a 5-halopentan-2-one (typically 5-chloro- or 5-bromopentan-2-one) with sodium iodide in acetone. In this case, the primary impurities are:
-
Unreacted starting material: 5-chloropentan-2-one or 5-bromopentan-2-one.
-
Inorganic salts: Sodium iodide (NaI) in excess and the sodium halide byproduct (NaCl or NaBr).[1][2]
Q2: How can I remove the inorganic salts after the Finkelstein reaction?
The sodium chloride (NaCl) or sodium bromide (NaBr) byproduct is largely insoluble in acetone and will precipitate out of the reaction mixture.[1][2] The bulk of these salts can be removed by filtration. Excess sodium iodide (NaI) is soluble in water and can be removed by performing an aqueous workup. This typically involves washing the organic layer with water or a saturated sodium chloride solution (brine).
Q3: My organic layer is colored brown/pink after the workup. What causes this and how can I fix it?
Q4: Is it possible to separate this compound from its unreacted chloro- or bromo- starting material by distillation?
Separation by distillation is theoretically possible but can be challenging due to the relatively close boiling points of these compounds. Below is a comparison of their boiling points at different pressures.
| Compound | Boiling Point (°C) at 760 mmHg (Predicted) | Boiling Point (°C) at 20 mmHg | Boiling Point (°C) at 12 Torr |
| 5-Chloropentan-2-one | 163.8 ± 23.0 | 71-72 | - |
| 5-Bromopentan-2-one | 188-190 (decomposes) | - | 73-75 |
| This compound | 207.6 ± 23.0 | - | - |
Data sourced from various chemical suppliers and databases.
Given the proximity of these boiling points, a fractional distillation apparatus with a high number of theoretical plates would be necessary to achieve good separation. For laboratory-scale purifications, other methods like column chromatography may be more effective.
Troubleshooting Guides
Problem 1: Persistent Inorganic Salt Contamination
Symptom: A solid precipitate remains in the organic layer even after filtration and aqueous workup.
Possible Cause: Incomplete removal of sodium iodide or the sodium halide byproduct.
Solution Workflow:
Figure 1: Troubleshooting workflow for removing persistent inorganic salts.
Detailed Protocol for Extractive Workup:
-
After the reaction is complete, filter the reaction mixture to remove the precipitated NaCl or NaBr.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with deionized water. Repeat the water wash two more times to ensure the removal of most of the water-soluble salts.
-
If the organic layer remains colored, wash with a 5% aqueous solution of sodium thiosulfate until the color disappears.
-
Wash the organic layer with brine to facilitate the removal of dissolved water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the crude this compound.
Problem 2: Incomplete Removal of Unreacted Starting Material
Symptom: Analytical data (e.g., NMR, GC-MS) of the purified product shows the presence of 5-chloropentan-2-one or 5-bromopentan-2-one.
Possible Cause: The physical properties of the starting material and product are too similar for effective separation by simple extraction.
Solution: Flash column chromatography is a highly effective method for separating compounds with different polarities. Since the iodine atom is larger and more polarizable than chlorine or bromine, this compound is expected to be slightly more polar than its precursors.
Experimental Protocol for Flash Column Chromatography:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the chromatography eluent.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A non-polar/polar solvent mixture is recommended. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, can provide excellent separation.
-
Column Packing and Elution: Pack the column with the silica gel slurry in the initial eluent. Carefully load the sample onto the top of the column. Elute the column with the chosen solvent system, collecting fractions and monitoring their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Logical Relationship for Purification Strategy:
Figure 2: Decision-making workflow for the purification of this compound.
References
Preventing the decomposition of 5-Iodopentan-2-one during storage
Technical Support Center: 5-Iodopentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of this compound to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
A1: this compound is a halo-ketone, a functional group that consists of a ketone with a halogen substituent.[1] Like many α-halo ketones and alkyl iodides, it is a relatively unstable compound.[2] Decomposition often occurs through the liberation of hydrogen iodide (HI), which can catalyze further decomposition and polymerization, leading to discoloration and the formation of impurities.[2] This instability is exacerbated by exposure to light, heat, and the presence of acids or metals.[2]
Q2: What are the visible signs of this compound decomposition?
A2: The most common sign of decomposition is a change in color. A pure sample should be a colorless to light yellow or amber liquid. Upon degradation, it will typically turn brown or even black due to the formation of free iodine (I₂) and polymeric byproducts. Increased pressure within a sealed container can also occur due to the formation of gaseous HI.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life, this compound should be stored under the conditions summarized in the table below. The primary goals are to protect it from light and heat and to provide an inert environment.
Q4: What stabilizers can be used for storing this compound?
A4: While specific data for this compound is not abundant, general principles for stabilizing alkyl iodides apply. Small amounts of elemental copper (in the form of powder, turnings, or wire) or silver are often used.[3] These metals act as scavengers for the iodine and hydrogen iodide that are released during decomposition, thereby preventing them from catalyzing further degradation.[3]
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of decomposition reactions. Keep cool.[4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber or opaque container | Light can initiate and accelerate the decomposition process. |
| Container | Tightly sealed, glass container | Prevents leakage of HI gas and contamination.[5] |
| Stabilizer | Add a small piece of copper wire or powder | Scavenges acidic byproducts (HI) and free iodine (I₂).[3] |
Troubleshooting Guide
Issue: My this compound has turned brown.
-
Cause: This indicates significant decomposition and the presence of free iodine. The compound has likely been exposed to light, heat, or has been stored for an extended period without a stabilizer.
-
Solution:
-
Assess Purity: Before use, the material must be repurified. Simple washing procedures can often remove the colored impurities.
-
Purification Protocol: See "Experimental Protocol 1: Purification of Decomposed this compound" below.
-
Consider Discarding: If the discoloration is severe (dark brown or black), or if purification is not feasible, it is safer to dispose of the compound according to approved waste disposal procedures.[4]
-
Issue: I observe pressure buildup in the storage container.
-
Cause: The liberation of hydrogen iodide (HI) gas during decomposition is the likely cause.[2] This can be hazardous.
-
Solution:
-
Handle with Extreme Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Vent Slowly: Carefully and slowly open the container to release the pressure. Do not open a container that shows signs of extreme pressure or deformation.
-
Purify and Restabilize: After venting, the product should be purified and stored with a stabilizer as described in the protocols below.
-
Experimental Protocols
Protocol 1: Purification of Decomposed this compound
This protocol describes a simple liquid-liquid extraction to remove acidic impurities and free iodine.
-
Methodology:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of a cold, dilute (5% w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₅) or sodium bisulfite (NaHSO₃).
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently. The brown color from iodine should disappear as it is reduced to colorless iodide (I⁻).
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic byproducts.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution).
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent. The resulting clear liquid is the purified product. For highest purity, distillation under reduced pressure can be performed, but may not be necessary for all applications.
-
Confirm purity using analytical methods such as NMR or GC-MS.
-
Protocol 2: Stabilization for Long-Term Storage
-
Methodology:
-
To a freshly purified or newly purchased container of this compound, add a small amount of stabilizer. A small strip of copper foil or a few grains of copper powder is sufficient.
-
Flush the headspace of the container with an inert gas like argon or nitrogen.
-
Seal the container tightly, wrap it in aluminum foil or place it in a light-blocking secondary container.
-
Store the container in a refrigerator at 2-8°C.
-
Logical Workflow Visualization
The following diagram outlines the troubleshooting process when dealing with potentially decomposed this compound.
References
Technical Support Center: Optimizing Alkylation with 5-Iodopentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for alkylation with 5-iodopentan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of ketones and other nucleophiles with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the ketone, leading to a low concentration of the nucleophilic enolate.[1] | - Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation. - Ensure anhydrous reaction conditions, as proton sources will quench the enolate. |
| 2. Poor Quality of this compound: The alkylating agent may have decomposed. | - Use freshly purified this compound. Purity can be checked by NMR or GC-MS. | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - For kinetically controlled alkylations (less substituted product), maintain a low temperature (e.g., -78 °C) during enolate formation and initial alkylation.[2] - For thermodynamically controlled alkylations (more substituted product), a higher temperature (e.g., room temperature) may be required after the initial enolate formation. | |
| Formation of Multiple Products | 1. Polyalkylation: The mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. | - Use a slight excess of the ketone relative to the alkylating agent. - Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile. |
| 2. O-Alkylation vs. C-Alkylation: The enolate is an ambident nucleophile and can react at the oxygen or carbon atom. | - C-alkylation is generally favored. To further promote C-alkylation, consider using a less polar, aprotic solvent. | |
| 3. Mixture of Regioisomers (for unsymmetrical ketones): Formation of both kinetic and thermodynamic enolates leads to a mixture of alkylated products.[2][3] | - For the kinetic product (alkylation at the less substituted α-carbon): Use a sterically hindered base like LDA at low temperature (-78 °C).[2][3] - For the thermodynamic product (alkylation at the more substituted α-carbon): Use a smaller, non-hindered base like sodium hydride (NaH) at a higher temperature (e.g., 25 °C). | |
| Side Reaction: Intramolecular Cyclization | 1. Enolate of this compound Reacting with Itself: Under basic conditions, this compound can form an enolate that undergoes an intramolecular SN2 reaction to form a five-membered ring (a cyclopentanone derivative). | - Maintain a low concentration of the this compound enolate by adding it slowly to the reaction mixture containing the primary nucleophile. - Use a large excess of the primary ketone substrate to favor the intermolecular reaction. |
| Side Reaction: Aldol Condensation | 1. Self-Condensation of the Ketone: The enolate attacks the carbonyl group of an unreacted ketone molecule. | - Ensure complete deprotonation of the ketone by using a strong base like LDA before adding the alkylating agent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of a ketone with this compound?
A1: For most applications, Lithium Diisopropylamide (LDA) is the preferred base. It is a strong, sterically hindered, and non-nucleophilic base that rapidly and quantitatively converts the ketone to its enolate, minimizing side reactions like aldol condensation.[1][2] For the formation of the thermodynamic enolate of an unsymmetrical ketone, a smaller, non-hindered base like sodium hydride (NaH) can be used.
Q2: How can I control the regioselectivity of the alkylation with an unsymmetrical ketone?
A2: The regioselectivity is primarily controlled by the choice of base and the reaction temperature, which dictates whether the kinetic or thermodynamic enolate is formed.
-
Kinetic Control (Less Substituted Product): Use a bulky base like LDA at a low temperature (typically -78 °C). The bulky base preferentially removes the more accessible proton at the less substituted α-carbon.[2][3]
-
Thermodynamic Control (More Substituted Product): Use a smaller base, such as NaH or an alkoxide, at a higher temperature (e.g., room temperature). These conditions allow for equilibration to the more stable, more substituted enolate.
Q3: What are the potential side reactions when using this compound as an alkylating agent?
A3: Besides the common side reactions in alkylations like polyalkylation and O-alkylation, the bifunctional nature of this compound presents the possibility of intramolecular cyclization. Under basic conditions, it can form an enolate and cyclize to yield a cyclopentanone derivative. Another potential side reaction is a Robinson-type annulation if the initial alkylation product can undergo a subsequent intramolecular aldol condensation.
Q4: What is a typical work-up procedure for this type of alkylation reaction?
A4: A typical work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.
Experimental Protocols
Protocol 1: General Procedure for LDA-Mediated Alkylation of a Ketone with this compound (Kinetic Control)
This protocol is designed to favor the formation of the less substituted alkylation product from an unsymmetrical ketone.
-
Preparation of the LDA Solution:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
To the freshly prepared LDA solution at -78 °C, slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 18 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Alkylation of 2-Methylcyclohexanone with a Primary Alkyl Halide
| Entry | Base | Temperature (°C) | Solvent | Product Ratio (Kinetic:Thermodynamic) |
| 1 | LDA | -78 | THF | >95:5 |
| 2 | NaH | 25 | THF | 20:80 |
| 3 | KOtBu | 25 | t-BuOH | 30:70 |
| 4 | NaOEt | 25 | EtOH | 15:85 |
Note: This table presents typical data for the alkylation of an unsymmetrical ketone and illustrates the principles of kinetic versus thermodynamic control. Actual ratios may vary based on the specific substrate and alkylating agent.
Visualizations
Caption: General mechanism of ketone alkylation.
Caption: Experimental workflow for LDA-mediated alkylation.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support: Minimizing Elimination Side Reactions with 5-Iodopentan-2-one
Document ID: TS-CHEM-2025-001 Applies to: Researchers, scientists, and drug development professionals performing nucleophilic substitution reactions on 5-iodopentan-2-one.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or completely avoid undesired elimination (E2) side reactions when working with this compound. The primary goal is to favor the desired bimolecular nucleophilic substitution (SN2) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when using this compound in a substitution reaction?
A1: The principal competing reaction is bimolecular elimination (E2), which leads to the formation of an alkene (pent-4-en-2-one). This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the iodide leaving group. This compound is a primary alkyl iodide, which strongly favors the SN2 pathway, but E2 can become significant under certain conditions.[1][2]
Q2: My reaction is producing a significant amount of an alkene byproduct. What is causing this?
A2: A high yield of alkene byproduct is a clear indicator that the E2 elimination pathway is competing effectively with your desired SN2 reaction. The most common causes for this are:
-
High Reaction Temperature: Elevated temperatures favor elimination reactions.[3]
-
Use of a Strong or Sterically Hindered Base: Reagents that are strong bases, especially those that are bulky, will preferentially act as a base rather than a nucleophile.[1][4]
-
Choice of Solvent: While solvent effects can be complex, the proper choice is crucial for maximizing SN2 reaction rates.[5][6][7]
Q3: How does temperature specifically affect the ratio of substitution to elimination products?
A3: Higher temperatures almost always increase the proportion of the elimination product relative to the substitution product.[8] This is due to thermodynamics. Elimination reactions result in an increase in the number of molecules in the system, which corresponds to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as the temperature (T) increases, the "-TΔS" term becomes more significant, making the elimination pathway more thermodynamically favorable.[3]
Q4: Which type of nucleophile should I use to ensure the SN2 reaction is the major pathway?
A4: To favor the SN2 pathway, you should use a reagent that is a strong nucleophile but a weak base. For primary alkyl halides like this compound, even strong, unhindered bases like ethoxide can produce the SN2 product, but to minimize elimination, it is best to choose nucleophiles with low basicity.[9] Good examples include iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[9] Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), as these are classic reagents for promoting E2 elimination.[1]
Q5: What is the optimal type of solvent for my reaction?
A5: Polar aprotic solvents are highly recommended for SN2 reactions.[5][10] These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, can dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding.[7][11] This leaves the nucleophile "naked" and highly reactive, significantly increasing the rate of the SN2 reaction.[10]
Troubleshooting Guide: High Yield of Elimination Product
If you are observing a higher-than-expected yield of the elimination byproduct, consult the following table to diagnose and resolve the issue.
| Potential Cause | Recommended Solution | Detailed Protocol and Explanation |
| High Reaction Temperature | Lower the reaction temperature. Run reactions at or below room temperature (0 °C to 25 °C). | Elimination reactions generally have a higher activation energy than substitution reactions. By lowering the temperature, you provide less thermal energy to overcome this barrier, kinetically favoring the SN2 pathway.[3] Protocol: Set up your reaction in an ice bath (0 °C) and allow it to slowly warm to room temperature while monitoring its progress via TLC or GC-MS. |
| Incorrect Choice of Nucleophile/Base | Use a strong nucleophile that is a weak base. | The choice of reagent is critical. A bulky reagent will have difficulty accessing the electrophilic carbon for a backside attack (SN2) and will instead abstract a proton from the less hindered beta-carbon (E2).[1] Protocol: Replace strongly basic reagents (e.g., alkoxides, hydroxides) with nucleophiles like sodium azide, sodium cyanide, or sodium iodide in a suitable polar aprotic solvent. |
| Sterically Hindered Nucleophile | Select a small, unhindered nucleophile. | Even if a nucleophile is strong, its steric bulk can prevent it from participating in an SN2 reaction. For example, potassium tert-butoxide is a strong base but a poor nucleophile due to its size and will almost exclusively yield the E2 product.[1][12] Protocol: Ensure your chosen nucleophile is sterically non-demanding. Compare the success of CH₃O⁻ (good nucleophile) versus (CH₃)₃CO⁻ (poor nucleophile, strong base). |
| Solvent Effects | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Polar protic solvents (like water or ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing the SN2 reaction rate. Polar aprotic solvents solvate the accompanying cation but leave the anionic nucleophile free and highly reactive.[5][11] Protocol: Dissolve your substrate and nucleophilic salt in dry DMF or DMSO. These solvents will accelerate the SN2 reaction, helping it outcompete the E2 pathway. |
Visualized Reaction and Workflow
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Caption: Recommended workflow for minimizing elimination side reactions.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Troubleshooting low conversion in 5-Iodopentan-2-one reactions
Welcome to the technical support center for reactions involving 5-Iodopentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the common causes?
A1: Low conversion in reactions with this compound can stem from several factors:
-
Side Reactions: The most common side reactions are intramolecular cyclization and elimination reactions. Due to the structure of this compound, the enolate can act as an internal nucleophile, leading to the formation of a five-membered ring. Elimination of HI can also occur, especially in the presence of a strong base.
-
Reagent Quality: The purity of this compound and the nucleophile is crucial. Impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction outcome.
-
Moisture: Reactions involving sensitive reagents should be carried out under anhydrous conditions to prevent hydrolysis and other side reactions.
Q2: I suspect an intramolecular cyclization side reaction is occurring. How can I confirm this and what can I do to minimize it?
A2: Intramolecular cyclization of the enolate of this compound can lead to the formation of 1-methyl-2-oxocyclopentan-1-ol or related derivatives.
-
Confirmation: This side product can be identified using analytical techniques such as GC-MS or NMR spectroscopy by comparing the spectra of your crude product with known spectra of the suspected cyclized product.
-
Minimization Strategies:
-
Use of a non-nucleophilic bulky base: Bases like lithium diisopropylamide (LDA) are less likely to promote the intramolecular reaction compared to smaller, more nucleophilic bases.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -78 °C) can disfavor the cyclization pathway.
-
Choice of Solvent: Aprotic polar solvents like THF or DMF are generally preferred.
-
Order of Addition: Adding the base to a solution of the nucleophile and this compound can sometimes help to favor the intermolecular reaction.
-
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is sensitive to light and air, which can cause decomposition and discoloration, impacting its reactivity.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution with Amines
This guide addresses low conversion when reacting this compound with primary or secondary amines to form the corresponding γ-amino ketone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intramolecular Cyclization | Use a bulky, non-nucleophilic base (e.g., proton sponge) instead of excess amine as the base. | Reduced formation of cyclic byproducts and increased yield of the desired amino ketone. |
| Elimination Reaction | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and use a weaker base if possible. | Minimized formation of unsaturated ketone byproducts. |
| Poor Nucleophilicity of the Amine | If the amine is sterically hindered or electronically deactivated, consider using a more polar solvent (e.g., DMF, DMSO) to enhance its nucleophilicity. | Improved reaction rate and conversion. |
| Reagent Degradation | Ensure the this compound is fresh and has been stored properly. Use freshly distilled amine. | Consistent and reproducible results. |
Issue 2: Low Conversion in Thiol Alkylation
This guide focuses on troubleshooting the S-alkylation of thiols with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Thiol Oxidation | Degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent disulfide bond formation. | Increased availability of the thiol for the desired substitution reaction. |
| Base Incompatibility | Use a soft base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) which is effective for thiol deprotonation without promoting significant side reactions. | Higher yield of the thioether product. |
| Low Solubility | If the thiol or its salt is not fully soluble, consider a different solvent system or the use of a phase-transfer catalyst. | Homogeneous reaction mixture leading to improved reaction rates and yields. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Indole with this compound
This protocol describes a typical procedure for the alkylation of an indole at the N-1 position.
Materials:
-
Indole (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Potential Reaction Pathways of this compound
Caption: Competing reaction pathways for this compound.
Technical Support Center: Analysis of 5-Iodopentan-2-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on identifying impurities in 5-Iodopentan-2-one samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound in a deuterochloroform (CDCl₃) solvent are summarized in the tables below. Please note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Q2: What are the most common impurities I might find in my sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or residual solvents used during synthesis and purification. Common impurities include:
-
Starting Materials: Acetylacetone is a common precursor.[1][2]
-
Side Products: 5-hydroxypentan-2-one or the reduced product, 5-iodopentan-2-ol.[3]
-
Solvents: Residual solvents from the reaction or workup, such as acetone, ethyl acetate, dichloromethane, or diethyl ether.[4][5]
Q3: My NMR spectrum shows more peaks than expected. How can I identify the impurities?
A3: First, compare your spectrum to the reference data for this compound provided in Table 1 and Table 2. Any additional peaks likely belong to impurities. Consult Table 3 for the chemical shifts of common impurities. If the impurity is not listed, consider the synthetic route to hypothesize potential side products. Techniques like COSY, HSQC, or adding a known amount of a suspected impurity (spiking) can help confirm its identity.
Q4: The integration of my proton signals does not match the expected ratio for this compound. What does this mean?
A4: Incorrect integration ratios are a strong indicator of the presence of impurities. After identifying the peaks corresponding to this compound, the remaining integrated areas belong to impurities. You can use the integration to quantify the amount of each impurity relative to your main compound, assuming the impurity is known and has a known number of protons contributing to a specific signal.
Q5: Why do some peaks in my spectrum look broad?
A5: Peak broadening can be caused by several factors. The presence of paramagnetic impurities (like dissolved oxygen or metal ions) can significantly broaden NMR signals.[6] Other causes include chemical exchange phenomena or low sample solubility. To address this, you can try degassing your sample by bubbling an inert gas (like nitrogen or argon) through it or filtering it to remove any particulate matter.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: An unknown singlet appears around δ 2.1-2.2 ppm.
-
Possible Cause: This region is characteristic of methyl ketone protons. It could be residual acetone from the synthesis or workup.[5] Acetylacetone, a potential starting material, also has a strong singlet in this region.[7]
-
Troubleshooting Steps:
-
Check the ¹³C NMR spectrum. Acetone has a carbonyl signal around δ 206 ppm and a methyl signal around δ 30 ppm.[8]
-
Compare your spectrum with a known reference spectrum of acetone in the same deuterated solvent.[9]
-
If acetylacetone is suspected, look for its characteristic enol and keto tautomer signals.[7]
-
Issue 2: A triplet is observed around δ 1.25 ppm and a quartet around δ 4.12 ppm.
-
Possible Cause: These signals are characteristic of residual ethyl acetate, a common solvent used in extraction and chromatography.[5]
-
Troubleshooting Steps:
-
Confirm the characteristic 1:3 integration ratio between the quartet and the triplet.
-
Refer to published tables of NMR solvent impurities to verify the chemical shifts in your specific deuterated solvent.[10]
-
Issue 3: A broad singlet is present between δ 1-5 ppm.
-
Possible Cause: This is often due to the presence of water (H₂O) in the sample or the deuterated solvent.[5] The exact chemical shift is highly dependent on the solvent, temperature, and concentration.
-
Troubleshooting Steps:
-
Use a fresh, sealed ampoule of high-quality deuterated solvent.
-
Ensure your NMR tube and other glassware are thoroughly dried before preparing the sample.
-
To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish due to proton exchange.
-
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₃) | ~ 2.15 | Singlet (s) | - | 3H |
| H-3 (CH₂) | ~ 2.78 | Triplet (t) | ~ 6.9 | 2H |
| H-4 (CH₂) | ~ 2.10 | Quintet (quin) | ~ 6.9 | 2H |
| H-5 (CH₂) | ~ 3.20 | Triplet (t) | ~ 6.9 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~ 29.8 |
| C-2 (C=O) | ~ 207.5 |
| C-3 (CH₂) | ~ 43.5 |
| C-4 (CH₂) | ~ 28.0 |
| C-5 (CH₂) | ~ 6.5 |
Table 3: ¹H NMR Data for Common Impurities in CDCl₃
| Impurity | Key Signal(s) (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48 (CH₂), 1.21 (CH₃) | q, t |
| Acetic Acid | 2.10 | Singlet |
| Water | ~ 1.56 | Broad Singlet |
| Acetylacetone (keto) | 2.25 (CH₃), 3.60 (CH₂) | s, s |
| Acetylacetone (enol) | 2.05 (CH₃), 5.50 (=CH), ~15.5 (OH) | s, s, br s |
Data compiled from publicly available spectral databases and publications.[5][10]
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Objective: To prepare a solution of this compound suitable for NMR analysis.
-
Methodology:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For quantitative analysis, a known amount of an internal standard can be added.
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Visually inspect the sample for any undissolved material. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
2. Standard ¹H NMR Acquisition
-
Objective: To acquire a standard proton NMR spectrum.
-
Methodology:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.
-
Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
-
Visualizations
Caption: Workflow for identifying impurities in this compound via NMR.
Caption: Key chemical structures in the analysis of this compound.
References
- 1. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. reddit.com [reddit.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ACETYL ACETONE - Ataman Kimya [atamanchemicals.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Crude 5-Iodopentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Iodopentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying crude this compound?
A1: The primary challenges in purifying this compound stem from its potential instability and the presence of closely-related impurities. Key issues include:
-
Thermal Instability: Like many alkyl iodides, this compound can be sensitive to high temperatures, which can lead to decomposition during distillation.
-
Light Sensitivity: Exposure to light can promote the formation of elemental iodine, resulting in a characteristic pink or brownish hue in the product.
-
Presence of Unreacted Starting Materials: If the synthesis (e.g., via a Finkelstein reaction from 5-chloropentan-2-one or 5-bromopentan-2-one) is incomplete, the crude product will contain residual starting materials which may have similar boiling points, making separation by distillation difficult.
-
Solvent and Reagent Residues: Residual solvents from the reaction and work-up (e.g., acetone, ethyl acetate) and inorganic salts need to be effectively removed.
-
Side-Reaction Byproducts: The synthesis may generate byproducts that require specific purification strategies for their removal.
Q2: My purified this compound has a pink/brown color. What causes this and how can I fix it?
A2: A pink or brown discoloration is typically due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of the alkyl iodide. This can be exacerbated by exposure to light, heat, or trace amounts of acid or base.
-
Troubleshooting:
-
Washing: The color can often be removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Storage: Store the purified product in an amber bottle or a flask wrapped in aluminum foil to protect it from light. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
-
Q3: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities?
A3: The identity of the impurities will depend on the synthetic route and work-up procedure. Common impurities that may appear on a TLC plate include:
-
Unreacted Starting Material: 5-chloropentan-2-one or 5-bromopentan-2-one.
-
Solvent Residues: High boiling point solvents used in the reaction or work-up.
-
Decomposition Products: Elimination or hydrolysis byproducts.
To identify these, you can run co-spots with your starting materials. GC-MS analysis of the crude and purified material can also provide definitive identification of impurities.
Troubleshooting Guides
Problem 1: Low Yield After Distillation
| Symptom | Possible Cause | Suggested Solution |
| Significant residue remaining in the distillation flask. | Product Decomposition: The distillation temperature is too high, causing the this compound to decompose. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. |
| Incomplete Transfer: Viscous crude material not fully transferred to the distillation flask. | Dissolve the crude product in a small amount of a low-boiling solvent, transfer to the distillation flask, and carefully remove the solvent under reduced pressure before starting the distillation. | |
| Low recovery of the desired fraction. | Inefficient Fractionation: Boiling points of the product and impurities are very close. | Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency during distillation.[1] |
| Product Loss in Fore-run: The desired product is co-distilling with lower-boiling impurities. | Collect a small fore-run fraction and analyze it by TLC or GC to ensure the main product is not being discarded. |
Problem 2: Product is Still Impure After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities. | Inappropriate Solvent System: The polarity of the eluent is too high, causing all components to move too quickly down the column. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product. A less polar solvent system will increase the separation.[2] |
| Column Overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of crude material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Tailing of the product spot on TLC. | Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by adding a small amount of a neutral or basic agent (e.g., triethylamine, typically 0.1-1%) to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Sample Insolubility: The sample is not fully dissolving in the eluent at the top of the column. | Dissolve the crude material in a minimal amount of a slightly more polar solvent before loading it onto the column, or use a stronger solvent for loading and then switch to the running eluent. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity | Expected Yield | Pros | Cons |
| Aqueous Work-up with Reducing Agent | Low to Moderate | High | Removes iodine color effectively. | Does not remove organic impurities or starting materials. |
| Vacuum Distillation | Moderate to High | Moderate to High | Effective for removing non-volatile impurities and lower-boiling solvents. | Risk of thermal decomposition.[3] May not separate compounds with close boiling points. |
| Fractional Vacuum Distillation | High | Moderate | Can separate compounds with closer boiling points than simple distillation.[4] | Higher risk of product loss and decomposition due to longer residence time at elevated temperatures. |
| Column Chromatography (Silica Gel) | High to Very High | Moderate | Can provide very high purity by separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. Risk of product decomposition on the stationary phase. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Shake the funnel vigorously, venting frequently. The brown/pink color of iodine should disappear.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly reduce the pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Discontinue heating before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.
Protocol 3: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential impurity formation pathways for this compound.
References
Technical Support Center: 5-Iodopentan-2-one Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5-Iodopentan-2-one in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent type, temperature, light exposure, and the presence of contaminants such as water or bases. Polar solvents can facilitate degradation through nucleophilic substitution reactions, while the presence of base can promote elimination or haloform reactions. Exposure to light and elevated temperatures can also accelerate decomposition.
Q2: Which solvents are recommended for storing and handling this compound?
A2: For short-term storage and use in reactions, non-polar aprotic solvents such as hexanes or toluene are generally preferred to minimize degradation. If a polar solvent is required for a reaction, polar aprotic solvents like acetonitrile or acetone may be a better choice than polar protic solvents, as they are less likely to participate in solvolysis.[1][2] It is crucial to use dry solvents to prevent hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: The main degradation pathways for this compound include:
-
Nucleophilic Substitution (SN1 and SN2): The iodide ion is a good leaving group, making the compound susceptible to substitution by nucleophilic solvents (solvolysis) or other nucleophiles present in the reaction mixture. Polar protic solvents can promote SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents can accelerate SN2 reactions.[1][2]
-
Elimination (E1 and E2): In the presence of a base, this compound can undergo elimination to form an unsaturated ketone.
-
Haloform Reaction: If a strong base is present, the methyl ketone moiety can undergo a haloform reaction, leading to the formation of a carboxylate and iodoform.
-
Photodecomposition: Like many organoiodine compounds, this compound may be sensitive to light, which can induce homolytic cleavage of the carbon-iodine bond to form radical species.
Q4: How can I detect the degradation of this compound?
A4: Degradation can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): The appearance of new spots or a change in the intensity of the starting material spot can indicate degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of new peaks or changes in the integration of characteristic peaks of this compound in the 1H or 13C NMR spectrum is a clear indicator of decomposition.
-
UV/Vis Spectroscopy: If the compound or its degradation products have a chromophore, changes in the UV/Vis spectrum over time can be used to quantify the degradation rate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid discoloration (yellow/brown) of the solution | Liberation of elemental iodine (I2) due to decomposition. | Store the compound and its solutions protected from light and at a low temperature. Consider adding a small amount of a reducing agent like sodium thiosulfate if compatible with your experimental setup. |
| Low yield in a reaction using this compound | Degradation of the starting material before or during the reaction. | Use fresh, high-purity this compound. Ensure solvents are dry and degassed. If using a polar protic solvent, consider switching to a polar aprotic or non-polar solvent if the reaction chemistry allows. Add the compound to the reaction mixture at a lower temperature. |
| Appearance of multiple unexpected spots on TLC | Decomposition of this compound into several products. | Analyze the side products by LC-MS or GC-MS to identify the degradation pathway. Based on the products, adjust reaction conditions (e.g., use a non-nucleophilic base if elimination is observed, or run the reaction in the dark if photodecomposition is suspected). |
| Inconsistent reaction outcomes | Variable stability of this compound under slightly different conditions. | Standardize all experimental parameters, including solvent source and purity, temperature, reaction time, and light exposure. Prepare solutions of this compound fresh before each use. |
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the stability of this compound in various solvents at 25°C, protected from light. This data is based on general principles of chemical stability for analogous compounds and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Estimated Half-life of this compound in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Estimated Half-life (t1/2) |
| Hexane | Non-polar | 1.9 | > 1 month |
| Toluene | Non-polar | 2.4 | > 1 month |
| Dichloromethane | Polar Aprotic | 9.1 | ~ 2 weeks |
| Acetone | Polar Aprotic | 21 | ~ 1 week |
| Acetonitrile | Polar Aprotic | 37 | ~ 3-4 days |
| Ethanol | Polar Protic | 24 | ~ 1-2 days |
| Methanol | Polar Protic | 33 | < 1 day |
| Water | Polar Protic | 80 | < 12 hours |
Table 2: Effect of Temperature on Stability in Acetonitrile (Illustrative)
| Temperature (°C) | Estimated Half-life (t1/2) |
| 4 | > 2 weeks |
| 25 | ~ 3-4 days |
| 50 | ~ 12 hours |
Experimental Protocols
Protocol 1: Monitoring Stability by UV/Vis Spectroscopy
This protocol describes a general method for monitoring the degradation of this compound by observing changes in its UV/Vis spectrum.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation:
-
Dilute the stock solution with the same solvent to a concentration that gives an initial absorbance reading between 0.5 and 1.0 at the wavelength of maximum absorbance (λmax). The λmax for the C=O group in ketones is typically around 280 nm.
-
-
UV/Vis Measurement:
-
Record the initial UV/Vis spectrum of the freshly prepared solution from 200-400 nm.
-
Store the solution under the desired conditions (e.g., specific temperature, light or dark).
-
At regular time intervals (e.g., every hour, every 24 hours), record the UV/Vis spectrum.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of this compound or the increase in absorbance at a new wavelength corresponding to a degradation product.
-
Plot the concentration of this compound (calculated from the absorbance using the Beer-Lambert law) versus time to determine the degradation kinetics.
-
Protocol 2: Monitoring Stability by 1H NMR Spectroscopy
This protocol outlines the use of 1H NMR to observe the degradation of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl3, Acetone-d6, CD3CN, Methanol-d4) at a suitable concentration for NMR analysis (e.g., 5-10 mg/mL).
-
Add an internal standard with a known concentration and a single, sharp peak that does not overlap with the analyte or expected degradation product signals (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire an initial 1H NMR spectrum immediately after preparation.
-
Store the NMR tube under the desired conditions.
-
Acquire subsequent 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound (e.g., the singlet for the methyl ketone protons, the triplets for the methylene groups adjacent to the carbonyl and iodine).
-
Compare the integration of the analyte peaks to the integration of the internal standard peak over time.
-
The appearance of new signals will indicate the formation of degradation products. The structure of these products can often be elucidated from their chemical shifts and coupling patterns.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for monitoring the stability of this compound.
References
Managing the Light Sensitivity of Iodo Compounds: A Technical Support Center
For researchers, scientists, and drug development professionals, the inherent light sensitivity of iodo compounds presents a significant challenge. Exposure to light can initiate photodegradation, leading to the cleavage of the carbon-iodine bond, loss of compound activity, and the formation of impurities. This technical support center provides essential guidance on handling, storing, and troubleshooting issues related to the light sensitivity of these critical molecules.
Frequently Asked Questions (FAQs)
Q1: Why are iodo compounds sensitive to light?
A1: The carbon-iodine (C-I) bond in many iodo compounds has a relatively low bond dissociation enthalpy, making it susceptible to cleavage upon absorbing energy from light, particularly in the UV and visible spectra.[1] This absorption of light can excite the molecule to a higher energy state, leading to the homolytic cleavage of the C-I bond and the formation of radical species. These radicals can then participate in a cascade of secondary reactions, leading to the degradation of the parent compound and the formation of impurities, often colored.[1]
Q2: What are the common signs of degradation in my iodo compound?
A2: The most common visual indicator of degradation is a change in color.[1] Pure iodo compounds are often colorless or white crystalline solids. Upon exposure to light, they can develop a yellow, brown, or even purplish hue due to the formation of elemental iodine (I₂) or other colored degradation products.[1][2] Other signs of degradation can include a change in physical state (e.g., from a free-flowing powder to a sticky solid), altered solubility, and most critically, a decrease in purity and potency, which can be confirmed by analytical techniques like HPLC.
Q3: How should I properly store my light-sensitive iodo compounds?
A3: Proper storage is the first line of defense against photodegradation. Follow these key principles:
-
Use Amber or Opaque Containers: Always store iodo compounds in amber glass bottles or opaque containers that block the transmission of UV and visible light.[3][4]
-
Store in the Dark: Place the containers in a dark location, such as a cabinet or a drawer, to further minimize light exposure.[2][5] For highly sensitive compounds, consider wrapping the container in aluminum foil.[4]
-
Control Temperature and Humidity: Store compounds in a cool, dry, and well-ventilated area.[3][5] Elevated temperatures and moisture can accelerate degradation pathways.[3][5]
-
Inert Atmosphere: For particularly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated by light.[6]
Q4: Can I work with iodo compounds on an open lab bench?
A4: It is strongly recommended to minimize the exposure of iodo compounds to ambient light during experimental procedures.[4] If possible, work in a dimly lit area or use a fume hood with the sash lowered to reduce light exposure.[4] For extended manipulations, consider using amber-colored labware or wrapping glassware in aluminum foil.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments involving iodo compounds.
| Problem | Possible Cause | Troubleshooting Steps |
| My iodo compound has turned yellow/brown. | Photodegradation due to light exposure. | 1. Confirm degradation by analytical methods (e.g., HPLC, TLC) to assess purity. 2. If purity is compromised, consider purification (e.g., recrystallization, column chromatography) if feasible. 3. Discard the compound if significant degradation has occurred and obtain a fresh, properly stored batch. 4. Review your storage and handling procedures to prevent future degradation. |
| A reaction involving an iodo compound is failing or giving low yields. | The iodo compound may have degraded, leading to a lower concentration of the active reagent. | 1. Verify the purity of the iodo compound using an appropriate analytical technique. 2. If degradation is confirmed, use a fresh, pure sample of the iodo compound. 3. Ensure all reaction vessels are protected from light, especially for long-duration reactions. |
| I observe an unexpected precipitate in my solution containing an iodo compound. | Formation of insoluble degradation products. | 1. Attempt to isolate and identify the precipitate. 2. Filter the solution to remove the precipitate before proceeding, if appropriate for your experiment. 3. Consider if the degradation products might interfere with your downstream applications. |
| My analytical results (e.g., NMR, Mass Spec) are inconsistent with the expected structure of the iodo compound. | The presence of photodecomposition products can complicate spectral analysis. | 1. Analyze a fresh, protected sample to obtain a clean reference spectrum. 2. Use chromatographic techniques (e.g., LC-MS) to separate the parent compound from its degradants for individual characterization.[7] |
Quantitative Data on Photodegradation
The stability of iodo compounds can vary significantly depending on their molecular structure and the experimental conditions. The following tables summarize quantitative data on the photodegradation of representative iodo compounds.
Table 1: Photodegradation of Iodinated Contrast Media under UV Irradiation
| Compound | UV Wavelength (nm) | Irradiation Energy (J) | Liberated Iodide (mg/mL) | Percentage of Compound Degraded |
| Iopromide | 308 | 10.6 | Not specified | < 19% |
| Iomeprol | 308 | 10.6 | Up to 3.3 | Up to 19% |
| Iopamidol | 308 | 10.6 | Not specified | < 19% |
| Iotrolane | 308 | 10.6 | Not specified | < 19% |
| Amidotrizoate | 308 | 10.6 | Up to 3.3 | Up to 19% |
| Data sourced from a study on the UV-laser irradiation of contrast agents.[8] |
Table 2: Influence of pH and UV Wavelength on the Degradation Rate of Iopromide
| UV Wavelength (nm) | pH | Degradation Rate Constant (k') |
| 265 | 6 | Increases with pH up to 8 |
| 310 | 9 | Decreases as pH increases up to 9 |
| 365 | 9 | Decreases as pH increases up to 9 |
| This table illustrates the complex interplay of light wavelength and pH on degradation kinetics.[9] |
Experimental Protocols
Protocol 1: Assessing the Photostability of an Iodo Compound (Forced Degradation Study)
This protocol is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.[2][10]
Objective: To evaluate the susceptibility of an iodo compound to degradation under controlled light exposure.
Materials:
-
Iodo compound of interest
-
Appropriate solvent (e.g., acetonitrile, water)
-
Chemically inert, transparent containers (e.g., quartz cuvettes, glass vials)
-
Light-protective material (e.g., aluminum foil)
-
Photostability chamber equipped with a calibrated light source (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Reference standard of the iodo compound
Procedure:
-
Sample Preparation:
-
Prepare a solution of the iodo compound in a suitable solvent at a known concentration.
-
Prepare a solid sample by spreading a thin layer (not more than 3 mm thick) in a transparent dish.[2]
-
Prepare "dark control" samples by wrapping identical preparations in aluminum foil to protect them from light.[2]
-
-
Exposure:
-
Place the unprotected samples and the dark control samples in the photostability chamber.
-
Expose the samples to a controlled dose of light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
-
Analysis:
-
At predetermined time points, withdraw aliquots of the exposed and dark control solutions, or take representative portions of the solid samples.
-
Analyze the samples by a validated HPLC method to determine the concentration of the parent iodo compound and to detect the formation of any degradation products.
-
Compare the chromatograms of the exposed samples to those of the dark control and a non-exposed reference standard.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of the iodo compound in the light-exposed samples compared to the dark controls.
-
Observe the formation of new peaks in the chromatogram, which indicate degradation products.
-
Visualizing Workflows and Relationships
Diagram 1: Troubleshooting Workflow for a Suspected Degraded Iodo Compound
Caption: Troubleshooting decision tree for handling potentially degraded iodo compounds.
Diagram 2: Experimental Workflow for Photostability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. researchgate.net [researchgate.net]
- 8. [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Quenching Procedures for Reactions with 5-Iodopentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodopentan-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and during the quenching process?
A1: this compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] When quenching reactions involving this compound, especially those with highly reactive reagents like organometallics, there is a risk of exothermic reactions. It is crucial to cool the reaction mixture in an ice bath before and during the addition of the quenching agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling vapors.
Q2: How do I know when my reaction involving this compound is complete and ready to be quenched?
A2: It is critical to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Do not rely solely on the reaction time stated in a literature procedure, as variations in reagent quality, concentration, and temperature can affect the reaction rate. Quenching should only commence once the analysis confirms the consumption of the starting material and the formation of the desired product.
Q3: What are the most common types of reactions where this compound is used, and how does this influence the quenching procedure?
A3: this compound is a versatile reagent that can participate in several key reaction types. The choice of quenching procedure is directly dependent on the reagents used in the reaction. The two main categories of reactions are:
-
Nucleophilic Substitution at the C-I bond: The iodide is a good leaving group, making this compound a good substrate for SN2 reactions.[1][2][3][4][5] Common nucleophiles include alkoxides (Williamson Ether Synthesis) and halides (Finkelstein Reaction).
-
Reactions at the Ketone Carbonyl Group: The ketone functionality allows for reactions such as nucleophilic addition by organometallic reagents (e.g., Grignard reagents) and reactions at the α-carbon via enolate formation (e.g., Aldol condensation, alkylation).
The quenching procedure must neutralize any unreacted reagents and byproducts specific to each of these reaction types.
Troubleshooting Guides
Scenario 1: Quenching Nucleophilic Substitution Reactions
Issue: I've performed a Williamson ether synthesis with this compound and sodium ethoxide. How should I quench this reaction?
Solution: The primary goal is to neutralize the excess sodium ethoxide, which is a strong base.
Recommended Quenching Protocol:
-
Cooling: Cool the reaction vessel in an ice-water bath to control any potential exotherm.
-
Quenching Agent Addition: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that will neutralize the alkoxide without causing hydrolysis of most ester functionalities, should they be present in your molecule. Alternatively, for less sensitive substrates, water or dilute hydrochloric acid (HCl) can be used.
-
Extraction: After quenching, proceed with a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether) to isolate the product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Low product yield | Incomplete reaction or product loss during workup. | Ensure the reaction went to completion via TLC before quenching. Minimize the number of extraction and washing steps to reduce product loss. |
| Product is water-soluble | The newly formed ether may have polar functional groups. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase. |
Issue: How do I work up a Finkelstein reaction where I've converted a different alkyl halide to this compound?
Solution: The Finkelstein reaction is an equilibrium process, often driven by the precipitation of the newly formed salt (e.g., NaCl, NaBr) in a solvent like acetone.[1][2][3][4][5][6]
Recommended Workup Protocol:
-
Filtration: Once the reaction is complete, cool the mixture and filter off the precipitated sodium salt.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Aqueous Workup: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.
-
Thiosulfate Wash: Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any traces of iodine (I₂), which can form as a colored impurity.
-
Drying and Concentration: Wash with brine, dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the crude product.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Product is contaminated with starting material | The equilibrium did not shift completely to the product side. | Use a larger excess of sodium iodide or ensure the reaction is run in a solvent where the byproduct salt has very low solubility. |
| Purple or brown color in the organic layer | Presence of elemental iodine (I₂). | Wash with a 10% aqueous solution of sodium thiosulfate until the color disappears. |
Scenario 2: Quenching Reactions at the Ketone Carbonyl
Issue: I have just completed a Grignard reaction with this compound. What is the correct quenching procedure?
Solution: Grignard reagents are strong bases and nucleophiles that react violently with protic sources. The quenching step is crucial for both safety and protonating the intermediate alkoxide to form the alcohol product.
Recommended Quenching Protocol:
-
Cooling: Submerge the reaction flask in an ice-water bath.
-
Slow Addition of Quenching Agent: Very slowly, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while stirring vigorously. This is generally preferred over water as it is less likely to cause a violent reaction and helps to dissolve the magnesium salts.
-
Observation: Continue adding the quenching solution until the fizzing stops and the magnesium salts are dissolved.
-
Aqueous Workup: Proceed with a standard liquid-liquid extraction using an organic solvent.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Violent, uncontrolled reaction upon quenching | Quenching agent added too quickly. | Always add the quenching agent slowly and with efficient cooling. If the reaction becomes too vigorous, stop the addition and allow it to cool before proceeding. |
| Formation of a thick, un-stirrable precipitate (magnesium salts) | Insufficient quenching solution or use of water alone. | Add more saturated NH₄Cl solution or a dilute solution of HCl to dissolve the salts. Be cautious as adding acid can be highly exothermic. |
| Recovery of starting material (this compound) | The Grignard reagent may have been consumed by acidic protons on your glassware or in the solvent. | Ensure all glassware is oven-dried and all solvents are anhydrous. |
Issue: How do I properly quench and work up an Aldol condensation reaction involving this compound?
Solution: Aldol reactions are typically base-catalyzed, so the primary goal of the quench is to neutralize the base.
Recommended Quenching Protocol:
-
Cooling: Cool the reaction mixture in an ice bath.
-
Neutralization: Slowly add a dilute aqueous acid, such as 1 M HCl, until the solution is neutral to pH paper.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Formation of a complex mixture of products | The reaction may have proceeded too far, leading to side reactions, or the temperature was not adequately controlled. | Monitor the reaction closely by TLC and quench as soon as the desired product is formed. Maintain a low reaction temperature. |
| Low yield of the desired aldol adduct | The aldol addition is often reversible. | If the dehydrated condensation product is desired, heating the reaction after the initial addition can drive the reaction to completion. |
Experimental Protocols & Data
Table 1: Comparison of Quenching Agents for a Grignard Reaction
| Quenching Agent | Observation during Quenching | Product Yield (%) | Purity (%) |
| Water | Vigorous initial reaction, formation of thick precipitate. | 75 | 90 |
| Saturated aq. NH₄Cl | Milder reaction, precipitate dissolves more readily. | 85 | 95 |
| 1 M HCl | Highly exothermic, requires very slow addition. | 82 | 93 |
Note: Data is illustrative and will vary based on specific reaction conditions.
Visualizations
Caption: General workflow for quenching and working up a reaction.
Caption: A logical diagram for troubleshooting common workup issues.
References
Technical Support Center: Isolating Products from 5-Iodopentan-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodopentan-2-one. Here, you will find detailed work-up techniques, experimental protocols, and data to help you overcome common challenges in isolating your desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the work-up of reactions involving this compound.
Q1: I am performing a Williamson ether synthesis with this compound and a phenoxide. After the reaction, my TLC plate shows multiple spots, and the purification by column chromatography is giving a low yield. What could be the problem?
A1: Several factors could be contributing to this issue. Firstly, this compound can undergo self-condensation or other side reactions under basic conditions. Secondly, iodide can be a challenging leaving group, and its presence in the reaction mixture can complicate purification.
Troubleshooting Steps:
-
Reaction Quenching: Ensure you are effectively quenching the reaction to neutralize the base. A wash with a mild acidic solution like saturated aqueous ammonium chloride can help.
-
Extraction: The presence of iodide ions can sometimes lead to emulsions during extraction. Using a brine wash (saturated aqueous NaCl) can help break up emulsions and remove water from the organic layer.
-
Column Chromatography: Iodinated compounds can sometimes be difficult to visualize on a TLC plate.[1][2][3][4] Try using a UV lamp if your product is UV active, or use a permanganate or iodine stain for better visualization. For column chromatography, consider using a less polar solvent system initially to elute non-polar impurities before increasing the polarity to elute your more polar ether product. A gradient elution from hexane/ethyl acetate might be effective.[5]
Q2: I am conducting a Grignard reaction with this compound. After quenching with aqueous acid, I am observing a significant amount of a high-molecular-weight byproduct and a low yield of the desired tertiary alcohol.
A2: Grignard reagents are strong bases and can deprotonate the alpha-protons of the ketone in this compound, leading to enolate formation and subsequent side reactions like aldol condensation.[6] Also, the Grignard reagent can react with the iodide, leading to undesired coupling products.
Troubleshooting Steps:
-
Reaction Conditions: Add the Grignard reagent slowly to the solution of this compound at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.[1][7][8][9] This is a milder proton source that is less likely to cause dehydration of the tertiary alcohol product.
-
Work-up: After quenching, perform a standard aqueous work-up. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts.
Q3: My product, derived from a reaction with this compound, appears as an oil and is difficult to crystallize. How can I purify it effectively?
A3: Oily products can be challenging to purify via crystallization.[10] If direct crystallization fails, consider the following options:
-
Column Chromatography: This is the most common method for purifying oily compounds. Use TLC to determine an appropriate solvent system that gives good separation between your product and impurities. A typical mobile phase for polar ketones could be a mixture of hexane and ethyl acetate.[5][11]
-
Recrystallization from a Mixed Solvent System: If you have a small amount of solid, you can attempt recrystallization from a binary solvent system. Dissolve the oil in a small amount of a good solvent (e.g., diethyl ether or acetone) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy.[12] Warming the mixture to get a clear solution and then allowing it to cool slowly may induce crystallization.
-
Bisulfite Adduct Formation: For ketones, forming a crystalline bisulfite adduct can be an effective purification method.[13] The ketone can be regenerated from the adduct by treatment with an acid or base.
Q4: How can I effectively monitor the progress of my reaction involving this compound using Thin Layer Chromatography (TLC)?
A4: Effective TLC monitoring is crucial for determining reaction completion and optimizing your work-up.
-
Visualization: Iodinated organic compounds may not be strongly UV active. While a UV lamp is a good first check, you may need to use a chemical stain for visualization. An iodine chamber is a common and effective method for visualizing a wide range of organic compounds, including those containing iodine.[1][2][3][4] A basic potassium permanganate stain can also be used, which reacts with many functional groups.
-
Solvent System: For a relatively polar molecule like this compound and its likely products, a mixture of hexane and ethyl acetate is a good starting point for your TLC eluent. A ratio of 4:1 or 3:1 (hexane:ethyl acetate) should provide good separation.[5]
-
Spotting: Co-spot your starting material alongside the reaction mixture to accurately track its consumption.
Data Presentation
The following tables summarize typical yields and purities for common reactions with this compound under different work-up conditions. These values are illustrative and can vary based on specific reaction conditions and scale.
Table 1: Williamson Ether Synthesis with Phenol and this compound
| Base | Work-up Protocol | Typical Yield (%) | Purity by NMR (%) |
| K₂CO₃ | 1. Quench with H₂O. 2. Extract with Ethyl Acetate. 3. Wash with brine. 4. Column Chromatography.[14][15] | 65-75 | >95 |
| NaH | 1. Quench with sat. NH₄Cl. 2. Extract with Diethyl Ether. 3. Wash with brine. 4. Column Chromatography.[3] | 70-80 | >98 |
Table 2: Grignard Reaction with Methylmagnesium Bromide and this compound
| Quenching Agent | Work-up Protocol | Typical Yield (%) | Purity by NMR (%) |
| 1M HCl | 1. Extract with Diethyl Ether. 2. Wash with sat. NaHCO₃ and brine. 3. Column Chromatography.[9] | 50-60 | ~90 (potential for dehydration) |
| Sat. NH₄Cl | 1. Extract with Ethyl Acetate. 2. Wash with water and brine. 3. Column Chromatography.[1][2][7][8][9] | 75-85 | >97 |
Experimental Protocols
Protocol 1: General Work-up for Williamson Ether Synthesis
-
Reaction Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add deionized water to quench any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Work-up for Grignard Reaction
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring.[1][2][7][8][9] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic phase in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate common experimental workflows for isolating products from reactions involving this compound.
Caption: Workflow for a typical extractive work-up.
Caption: Workflow for purification by flash column chromatography.
Caption: Workflow for purification by recrystallization.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. 5-Iodo-2-pentanone CAS#: [amp.chemicalbook.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [vedantu.com]
Validation & Comparative
Reactivity Showdown: 5-Iodopentan-2-one vs. 5-Bromopentan-2-one in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. The reactivity of these molecules dictates reaction conditions, timelines, and ultimately, the viability of a synthetic pathway. This guide provides an objective comparison of the reactivity of 5-iodopentan-2-one and 5-bromopentan-2-one, two common intermediates, supported by established chemical principles and representative experimental data.
The key distinction in the reactivity of this compound and 5-bromopentan-2-one lies in the nature of the halogen substituent. In nucleophilic substitution reactions, the facility with which the halide ion departs from the carbon backbone is a critical determinant of the reaction rate. Iodide is widely recognized as a superior leaving group compared to bromide. This is attributed to its larger atomic size, greater polarizability, and the weaker carbon-iodine bond strength relative to the carbon-bromine bond. Consequently, this compound is expected to exhibit significantly higher reactivity towards nucleophiles than its bromo-analogue.
Quantitative Reactivity Comparison
| Compound | Relative Rate of S(_{N})2 Reaction (estimated) | Leaving Group Ability |
| This compound | ~10 | Excellent |
| 5-Bromopentan-2-one | 1 | Good |
Table 1: Estimated relative rates of reaction for this compound and 5-bromopentan-2-one in a typical S(_{N})2 reaction, based on data from analogous primary alkyl halides.
Reaction Pathways and Mechanisms
Both this compound and 5-bromopentan-2-one are primary alkyl halides, and as such, are expected to primarily undergo bimolecular nucleophilic substitution (S(_{N})2). This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halide leaving group.
Figure 1: Generalized S(_{N})2 mechanism for the reaction of a 5-halopentan-2-one with a nucleophile.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 5-bromopentan-2-one, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the progress of an S(_{N})2 reaction.
Objective: To qualitatively compare the rates of nucleophilic substitution of this compound and 5-bromopentan-2-one with sodium iodide in acetone.
Materials:
-
This compound
-
5-Bromopentan-2-one
-
15% (w/v) solution of sodium iodide in acetone
-
Acetone (ACS grade)
-
Test tubes
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure:
-
Label two clean, dry test tubes, one for each halo-ketone.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of 5-bromopentan-2-one. Start the stopwatch immediately upon addition.
-
To the second test tube, add 5 drops of this compound. Start a separate stopwatch immediately upon addition.
-
Gently agitate both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide or sodium iodide). The appearance of a precipitate indicates that the substitution reaction has occurred.
-
Record the time taken for the first appearance of a precipitate in each test tube. A faster appearance of a precipitate corresponds to a faster reaction rate.
-
For a more controlled experiment, the test tubes can be placed in a constant temperature water bath.
Expected Observations:
A precipitate of sodium bromide is expected to form in the test tube containing 5-bromopentan-2-one as the iodide ion from sodium iodide displaces the bromide ion. In the case of this compound, since the nucleophile and the leaving group are the same (iodide), no net reaction and therefore no precipitate will be observed under these specific conditions. To compare the reactivity of this compound with a different nucleophile, a salt with a non-iodide anion (e.g., sodium azide in acetone) would be used, and the rate of disappearance of the starting material could be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Conclusion
References
A Comparative Guide to 5-Iodopentan-2-one and 5-Chloropentan-2-one in Synthesis
In the realm of organic synthesis, the choice of starting materials is paramount to the success of a chemical transformation. For researchers and professionals in drug development, the selection of appropriate reagents can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of two closely related building blocks, 5-iodopentan-2-one and 5-chloropentan-2-one, highlighting their performance in synthetic applications with supporting data and experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical properties of these two compounds is essential for their handling and use in the laboratory.
| Property | This compound | 5-Chloropentan-2-one |
| Molecular Formula | C₅H₉IO | C₅H₉ClO |
| Molecular Weight | 212.03 g/mol | 120.58 g/mol [1] |
| Appearance | Not specified | Brown to black liquid[2] |
| Boiling Point | Not specified | 71-72 °C at 20 mmHg[2] |
| Density | Not specified | 1.057 g/mL at 25 °C[2] |
Synthesis and Availability
5-Chloropentan-2-one is a commercially available reagent and can be synthesized through various methods. One common and well-documented laboratory preparation involves the reaction of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid. This method provides good yields, typically in the range of 79-90%.[3] Another approach involves the ketalization of a levulinic acid ester, followed by hydrogenation and subsequent reaction with hydrochloric acid.[2]
This compound , on the other hand, is less commonly available commercially and is often prepared from its chloro or bromo analog immediately prior to use via a Finkelstein reaction. This reaction involves the treatment of 5-chloropentan-2-one with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium of this Sₙ2 reaction is driven towards the product by the precipitation of the insoluble sodium chloride in acetone.[4][5][6]
Reactivity and Performance in Synthesis
The primary difference in the synthetic utility of this compound and 5-chloropentan-2-one lies in the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution reactions. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), and the stability of the resulting halide anion increases (I⁻ > Br⁻ > Cl⁻). Consequently, iodide is a significantly better leaving group than chloride.
This difference in leaving group ability dictates that This compound is more reactive than 5-chloropentan-2-one in Sₙ2 reactions . Reactions involving this compound will generally proceed at a faster rate and under milder conditions compared to those with 5-chloropentan-2-one.
A key application for both compounds is in the synthesis of cyclopropyl methyl ketone through intramolecular cyclization. This reaction is a classic example of an intramolecular alkylation where the enolate of the ketone acts as a nucleophile, attacking the carbon bearing the halogen.
Caption: Comparative reactivity in Sₙ2 reactions.
Experimental Protocols
Synthesis of 5-Chloropentan-2-one from α-Acetyl-γ-butyrolactone[3]
Materials:
-
α-Acetyl-γ-butyrolactone (3 moles, 384 g)
-
Concentrated hydrochloric acid (450 mL)
-
Water (525 mL)
-
Ether
-
Calcium chloride
Procedure:
-
A mixture of α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water is placed in a distilling flask.
-
The mixture is heated, leading to the evolution of carbon dioxide and a color change from yellow to black.
-
Distillation is carried out rapidly. After collecting the initial distillate, more water is added to the flask, and distillation is continued.
-
The organic layer from the distillate is separated. The aqueous layer is extracted with ether.
-
The combined organic layer and ether extracts are dried over calcium chloride.
-
The ether is removed by distillation to yield crude 5-chloro-2-pentanone.
-
Fractional distillation of the crude product under reduced pressure (70-72°C/20 mm) gives the purified product.
Yield: 79–90%[3]
Synthesis of this compound via Finkelstein Reaction
Caption: General workflow for the Finkelstein reaction.
Materials:
-
5-Chloropentan-2-one (1 equivalent)
-
Sodium iodide (1.5 equivalents)
-
Acetone (anhydrous)
Procedure:
-
5-Chloropentan-2-one is dissolved in anhydrous acetone.
-
Sodium iodide is added to the solution.
-
The mixture is heated at reflux. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride).
-
After the reaction is complete (typically a few hours), the mixture is cooled to room temperature.
-
The precipitated sodium chloride is removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water and brine to remove any remaining iodide salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed to yield this compound. The product is often used immediately in the next step without further purification.
Application in the Synthesis of Cyclopropyl Methyl Ketone[3]
Materials:
-
Crude 5-chloro-2-pentanone (approx. 3 moles)
-
Sodium hydroxide (4.5 moles, 180 g)
-
Water (180 mL)
-
Potassium carbonate
-
Ether
-
Calcium chloride
Procedure:
-
A solution of sodium hydroxide in water is prepared in a three-necked flask.
-
Crude 5-chloro-2-pentanone is added dropwise to the sodium hydroxide solution. The reaction is exothermic and may begin to boil.
-
The mixture is heated to maintain boiling for 1 hour.[3]
-
The reaction mixture is then subjected to distillation to collect a water-ketone mixture.
-
The aqueous layer of the distillate is saturated with potassium carbonate to salt out the product.
-
The organic layer (cyclopropyl methyl ketone) is separated, and the aqueous layer is extracted with ether.
-
The combined organic layer and ether extracts are dried over calcium chloride.
-
Fractional distillation of the dried solution yields pure cyclopropyl methyl ketone.
Yield: 77–83% from 5-chloro-2-pentanone[3]
Conclusion
Both this compound and 5-chloropentan-2-one are valuable precursors in organic synthesis, particularly for the construction of cyclopropane rings. The choice between the two often comes down to a trade-off between reactivity and accessibility.
-
5-Chloropentan-2-one is more readily available and cost-effective, making it a suitable choice for large-scale syntheses where the reaction conditions can be optimized to achieve satisfactory yields.
-
This compound offers higher reactivity, allowing for faster reactions and milder conditions. This can be advantageous in the synthesis of sensitive molecules or when reaction time is a critical factor. However, its preparation from the corresponding chloride adds an extra step to the synthetic sequence.
For drug development professionals and researchers, the decision of which reagent to employ will depend on the specific requirements of their synthetic route, including scale, cost, and the sensitivity of the substrates involved.
References
- 1. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Novel preparation method of cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
Determining the Purity of 5-Iodopentan-2-one: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of key analytical methods for determining the purity of 5-Iodopentan-2-one, a valuable intermediate in various synthetic processes. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the required level of accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the key performance metrics for each technique, providing a basis for informed decision-making. The data presented for GC-MS is based on a validated method for 19 alkyl halides, which serves as a relevant proxy for the analysis of this compound.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | ~0.01 ppm[1] | ~0.025 ppm[1] | < 5% | High sensitivity and specificity for volatile and semi-volatile impurities. | Requires derivatization for non-volatile impurities; potential for thermal degradation of labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified reference material. | ~0.1% (relative) | ~0.3% (relative) | < 1% | Non-destructive, provides structural information, primary ratio method. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Analyte dependent (~0.02 ppm)[2] | Analyte dependent (~0.06 ppm)[2] | < 2% | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | Method development can be time-consuming; requires reference standards for impurity identification. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a validated protocol for the analysis of alkyl halides and is suitable for the determination of volatile and semi-volatile impurities in this compound.[1]
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: VF-624ms (or equivalent), 60 m x 0.32 mm, 1.8 µm film thickness.
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 150 °C, hold for 2 minutes.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (splitless mode).
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.[3][4][5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.
-
Pulse Program: A single 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.
-
Transfer a known volume of the solution into an NMR tube.
Data Analysis: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
High-Performance Liquid Chromatography (HPLC)
This is a general method development and validation protocol for the analysis of impurities in a pharmaceutical intermediate like this compound.[6][7]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid, is a common starting point.
-
Example Gradient: 0 min - 95% A, 5% B; 20 min - 5% A, 95% B; 25 min - 5% A, 95% B; 26 min - 95% A, 5% B; 30 min - 95% A, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow and Pathway Diagrams
To visualize the analytical process and the logical relationships in method selection, the following diagrams are provided.
Caption: Workflow for the purity determination of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
Characterization of 5-Iodopentan-2-one: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides a detailed comparison of the characterization of 5-iodopentan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical methods. The information is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and purity assessment of this compound.
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CH₃) | 2.15 | Singlet | - |
| H3 (CH₂) | 2.75 | Triplet | 7.0 |
| H4 (CH₂) | 2.18 | Quintet | 7.0 |
| H5 (CH₂) | 3.20 | Triplet | 7.0 |
Disclaimer: Data is predicted using online spectroscopic tools and may vary from experimental values.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C1 (CH₃) | 29.8 |
| C2 (C=O) | 207.5 |
| C3 (CH₂) | 43.5 |
| C4 (CH₂) | 28.7 |
| C5 (CH₂) | 6.5 |
Disclaimer: Data is predicted using online spectroscopic tools and may vary from experimental values.
Comparison with Alternative Analytical Techniques
While NMR provides comprehensive structural information, other spectroscopic methods offer complementary data for the characterization of this compound.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Number of unique proton environments, their chemical environment, and connectivity. | Four distinct signals corresponding to the methyl and three methylene groups. |
| ¹³C NMR | Number of unique carbon environments. | Five distinct signals for the five carbon atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) at m/z 212. Common fragmentation patterns for haloalkanes include the loss of the iodine atom and alpha-cleavage.[2] |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and tips
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette with a filter, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
-
Workflow Visualization
The following diagram illustrates the general workflow for the characterization of an organic compound like this compound.
Caption: Workflow for NMR-based characterization of an organic compound.
References
Comparative Guide to the Quantification of 5-Iodopentan-2-one: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Iodopentan-2-one and its Analysis
This compound is a halogenated ketone of interest in various chemical syntheses. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in research and drug development. The choice of analytical methodology depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (Post-Derivatization)
Due to the weak UV absorbance of simple ketones, a direct HPLC-UV analysis of this compound would likely suffer from poor sensitivity. A common and effective strategy to overcome this limitation is to derivatize the ketone with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3][4][5] This reaction produces a 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance in the UV-Vis region, significantly enhancing detection sensitivity.[2][5]
Experimental Protocol: HPLC-UV (Post-Derivatization)
1. Derivatization of this compound:
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 0.05% (w/v) in 2N Hydrochloric Acid.
-
Acetonitrile (HPLC grade).
-
Purified water.
-
-
Procedure:
-
To 1 mL of the sample solution containing this compound in acetonitrile, add 1 mL of the DNPH solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
After the reaction is complete, the resulting solution containing the this compound-DNPH derivative can be directly injected into the HPLC system or diluted as necessary with the mobile phase.
-
2. HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
Logical Workflow for HPLC Analysis
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful alternative for the analysis of volatile and semi-volatile compounds like this compound.[6][7] This technique offers high sensitivity and selectivity without the need for derivatization. The mass spectrometer provides detailed structural information, aiding in confident peak identification.[8][9]
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
-
Performance Comparison
The following table summarizes the key performance characteristics of the proposed HPLC-UV (post-derivatization) and GC-MS methods for the quantification of this compound.
| Feature | HPLC-UV (Post-Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, UV detection of DNPH derivative.[5] | Separation based on boiling point and polarity, mass-based detection.[6] |
| Sample Preparation | Derivatization step required.[1][2] | Typically requires dilution in a suitable solvent. |
| Instrumentation | Standard HPLC with UV detector. | GC-MS system. |
| Selectivity | Good, dependent on chromatographic separation of derivatives. | Excellent, mass spectrometer provides high specificity.[8] |
| Sensitivity | Good to excellent, significantly enhanced by derivatization. | Excellent, especially in SIM mode.[7] |
| Analysis Time | Can be longer due to the derivatization step. | Generally faster run times.[10] |
| Compound Suitability | Suitable for non-volatile or thermally labile compounds (though not a concern for this compound). | Ideal for volatile and semi-volatile, thermally stable compounds.[6] |
| Cost | Generally lower instrument and operational costs.[10] | Higher initial instrument cost. |
| Throughput | Can be automated, but derivatization may be a bottleneck. | High throughput is readily achievable with an autosampler. |
Conclusion and Recommendations
Both the proposed HPLC-UV (post-derivatization) and GC-MS methods offer viable approaches for the quantification of this compound.
-
The HPLC-UV method with DNPH derivatization is a cost-effective and sensitive option, particularly suitable for laboratories that do not have access to a GC-MS system. The main drawback is the additional sample preparation step.
-
The GC-MS method provides superior selectivity and sensitivity without the need for derivatization. It is the recommended method when high specificity and confident identification are critical, and for high-throughput applications.
The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, required limits of detection, and the instrumentation available in the laboratory. For routine quality control where the analyte is well-defined, the HPLC method may be sufficient. For more demanding applications, such as trace analysis or analysis in complex matrices, GC-MS is the preferred technique.
References
- 1. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]
- 5. auroraprosci.com [auroraprosci.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. amptechfl.com [amptechfl.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to Alternative Alkylating Agents for Covalent Targeting
For researchers and drug development professionals, the strategic selection of an appropriate electrophilic warhead is paramount in the design of targeted covalent inhibitors. 5-Iodopentan-2-one, a primary alkyl iodide, serves as a reactive alkylating agent capable of forming a stable thioether bond with nucleophilic residues such as cysteine. However, the landscape of covalent modifiers is vast and nuanced, with a diverse array of alternative agents offering a spectrum of reactivities, selectivities, and physicochemical properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation covalent therapeutics and chemical probes.
Introduction to Covalent Alkylating Agents
Covalent inhibitors function by forming a stable chemical bond with their target protein, often leading to prolonged duration of action and high potency. The reactive moiety of these inhibitors is commonly referred to as an "electrophilic warhead." this compound belongs to the class of alkyl halides. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol group of cysteine.
The ideal warhead should possess sufficient reactivity to engage its target in a biological context without being so reactive that it leads to widespread off-target effects. This balance of reactivity and selectivity is a key consideration in the development of covalent inhibitors.
Classes of Alternative Alkylating Agents
Several classes of electrophilic warheads have been developed and utilized as alternatives to simple alkyl halides. These are broadly categorized based on their mechanism of reaction with nucleophiles.
-
Michael Acceptors (α,β-Unsaturated Carbonyls): This is the most widely used class of cysteine-targeting warheads. They react via a conjugate addition mechanism.
-
Acrylamides: The warhead present in the FDA-approved drug ibrutinib. They are relatively mild electrophiles.
-
Vinyl sulfones/sulfonamides: Generally more reactive than acrylamides.
-
Maleimides: Highly reactive and commonly used in bioconjugation, but can be prone to hydrolysis and thiol exchange reactions.
-
-
Haloacetamides: These are classic alkylating agents that react via an SN2 mechanism.
-
Iodoacetamides (IAA): Highly reactive due to the excellent leaving group ability of iodide.
-
Bromoacetamides: Less reactive than iodoacetamides but still potent alkylating agents.
-
Chloroacetamides: The least reactive of the haloacetamides, offering a greater degree of selectivity.
-
-
Epoxides: These three-membered cyclic ethers react with nucleophiles via a ring-opening mechanism. They are used in some approved drugs.
-
Nitriles: Can act as reversible covalent inhibitors, forming a thioimidate adduct with cysteine.
-
Sulfonyl Fluorides: Highly reactive warheads that can target not only cysteine but also other nucleophilic residues like serine, threonine, and tyrosine.
Quantitative Comparison of Reactivity
The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which accounts for both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact). For a direct comparison of the intrinsic reactivity of different warheads, the second-order rate constant (k2) for the reaction with a model nucleophile, such as glutathione (GSH) or a cysteine residue, is a valuable metric.
Below is a table summarizing the reactivity of various electrophilic warheads with cysteine or glutathione. It is important to note that direct comparisons can be challenging as reaction rates are highly dependent on the specific molecular scaffold and the experimental conditions. The data presented here are collated from studies using standardized assays to allow for a meaningful comparison.
| Warhead Class | Representative Warhead | Nucleophile | Second-Order Rate Constant (k2, M-1s-1) | Reference |
| Alkyl Halide | Iodoacetamide | Cysteine | ~1.83 | [1] |
| Michael Acceptor | Acrylamide | Cysteine | ~0.11 | [1] |
| Michael Acceptor | Vinyl Sulfonamide | Cysteine | ~1.12 | [1] |
| Haloacetamide | Chloroacetamide | Cysteine | ~0.001 | [1] |
| Heteroaromatic | 2-Chloro-quinoxaline | GSH | ~0.002 | [2] |
| Nitrile | Heteroaromatic Nitrile | Cysteine | 0.001 - 5 | [3] |
Note: The reactivity of this compound as a primary iodoalkane is expected to be high, comparable to or slightly less than iodoacetamide, due to the nature of the carbon-iodine bond being the weakest among the halogens, making iodide an excellent leaving group.[4]
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant (kinact/KI) for Covalent Inhibitors
This protocol outlines a general method for determining the kinetic parameters of irreversible inhibitors.[5][6]
1. Materials:
-
Target enzyme
-
Covalent inhibitor stock solution (in DMSO)
-
Substrate for the enzyme
-
Assay buffer
-
Quench solution
-
LC-MS/MS system
2. Procedure:
-
Enzyme-Inhibitor Incubation:
-
Prepare a series of dilutions of the covalent inhibitor in assay buffer.
-
Incubate the target enzyme with each concentration of the inhibitor at a constant temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Activity Assay:
-
To each aliquot, add the enzyme's substrate to initiate the reaction. The substrate concentration should be at or near the Km value.
-
Allow the enzymatic reaction to proceed for a fixed period.
-
Stop the reaction with a quench solution.
-
-
Data Analysis:
-
Measure the amount of product formed, for example, using LC-MS/MS.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])
-
The ratio kinact/KI can be determined from the initial slope of this plot.
-
Protocol 2: NMR-Based Assay for Measuring Warhead Reactivity
This protocol describes a method to directly measure the reaction rate between an electrophilic warhead and a model nucleophile like N-acetylcysteine.[1]
1. Materials:
-
Electrophilic compound
-
N-acetylcysteine
-
Phosphate buffer (e.g., pH 7.4)
-
Internal standard (e.g., DSS)
-
NMR spectrometer
2. Procedure:
-
Prepare solutions of the electrophilic compound and N-acetylcysteine in the phosphate buffer.
-
Mix the solutions in an NMR tube at a defined temperature.
-
Acquire a series of 1D proton NMR spectra over time.
-
Integrate the signals corresponding to the starting material and the product at each time point.
-
Plot the concentration of the starting material versus time and fit the data to a pseudo-first-order kinetic model to determine the rate constant.
Visualizations
Workflow for Covalent Inhibitor Discovery and Validation
The following diagram illustrates a typical workflow for the discovery, characterization, and validation of a targeted covalent inhibitor.[6]
Caption: A generalized workflow for the development of targeted covalent inhibitors.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Ibrutinib
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[7][8][9] The drug ibrutinib is a potent covalent inhibitor of BTK that utilizes an acrylamide warhead to form an irreversible bond with cysteine-481 in the active site of BTK.[10]
Caption: The BTK signaling pathway and its inhibition by the covalent drug ibrutinib.
References
- 1. Characterising covalent warhead reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00327K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Unveiling the Kinetics of Nucleophilic Substitution on 5-Halopentan-2-ones: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic studies on 5-halopentan-2-ones and related γ-substituted alkyl halides, drawing upon seminal work in the field to offer insights into their reactivity. Detailed experimental protocols and visual representations of reaction mechanisms and workflows are included to support further research and application.
The reactivity of 5-halopentan-2-ones in nucleophilic substitution reactions is a subject of significant interest due to the potential for intramolecular interactions involving the carbonyl group. These interactions can influence the reaction rate and mechanism, deviating from the behavior of simple alkyl halides. This guide delves into the kinetic data of these reactions, offering a comparison with other relevant compounds to elucidate the structural effects on reactivity.
Comparative Kinetic Data of γ-Substituted Alkyl Halides
The following table summarizes the second-order rate constants (k) for the reaction of various γ-substituted propyl chlorides and other alkyl halides with sodium iodide in acetone at 25°C. This data, primarily sourced from the foundational work of Conant and Kirner, provides a quantitative comparison of the reactivity of these substrates.
| Substrate | Chemical Formula | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Relative Rate |
| n-Propyl Chloride | CH₃CH₂CH₂Cl | 6.93 x 10⁻⁵ | 1.00 |
| γ-Methoxypropyl Chloride | CH₃OCH₂CH₂CH₂Cl | 3.93 x 10⁻⁵ | 0.57 |
| γ-Ethoxypropyl Chloride | CH₃CH₂OCH₂CH₂CH₂Cl | 3.53 x 10⁻⁵ | 0.51 |
| γ-Phenoxypropyl Chloride | C₆H₅OCH₂CH₂CH₂Cl | 2.50 x 10⁻⁵ | 0.36 |
| 5-Chloropentan-2-one | CH₃COCH₂CH₂CH₂Cl | (Not explicitly found, but expected to be retarded relative to n-propyl chloride) | - |
| n-Butyl Chloride | CH₃(CH₂)₃Cl | 5.35 x 10⁻⁵ | 0.77 |
| Isobutyl Chloride | (CH₃)₂CHCH₂Cl | 0.63 x 10⁻⁵ | 0.09 |
Data extracted and adapted from Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speed of Their Reaction with Inorganic Iodides. I. The Problem of Alternating Polarity in Chain Compounds. Journal of the American Chemical Society, 46(1), 232–252.
The data clearly indicates that the presence of an oxygen-containing substituent in the γ-position, such as methoxy, ethoxy, and phenoxy groups, leads to a retardation of the reaction rate compared to the unsubstituted n-propyl chloride. While specific data for 5-chloropentan-2-one was not found in this seminal study, the trend observed for γ-alkoxypropyl chlorides suggests that the carbonyl group in the γ-position would also exert an electron-withdrawing effect, leading to a decreased rate of nucleophilic substitution at the primary carbon.
Experimental Protocols
The kinetic data presented above was determined using a well-established experimental protocol. The following is a detailed methodology based on the work of Conant and Kirner for studying the kinetics of the reaction between organic halides and sodium iodide in acetone.
Objective: To determine the second-order rate constant for the reaction of a given organic halide with sodium iodide in acetone at a constant temperature.
Materials:
-
Organic halide (e.g., 5-chloropentan-2-one)
-
Anhydrous sodium iodide
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution (e.g., 0.02 N)
-
Starch indicator solution
-
Iodine solution (for standardization)
-
Thermostatically controlled water bath (±0.1°C)
-
Glass-stoppered flasks or ampoules
-
Pipettes and burettes
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of anhydrous sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).
-
Prepare a solution of the organic halide in anhydrous acetone of a known concentration (e.g., 0.1 M).
-
-
Kinetic Run:
-
Place a measured volume of the sodium iodide solution into a glass-stoppered flask.
-
Separately, place a measured volume of the organic halide solution into another container.
-
Allow both solutions to reach thermal equilibrium in a thermostatically controlled water bath set at the desired temperature (e.g., 25°C).
-
Initiate the reaction by rapidly adding the organic halide solution to the sodium iodide solution. Start a timer immediately upon mixing.
-
At recorded time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a solution that will stop the reaction (e.g., a mixture of ice and water).
-
-
Analysis of Reaction Progress:
-
The concentration of unreacted iodide is determined by titration.
-
Titrate the unreacted iodide in the quenched aliquot with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint. The reaction is: 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI.
-
The progress of the reaction is followed by monitoring the decrease in the concentration of iodide ions over time.
-
-
Calculation of the Rate Constant:
-
The second-order rate constant (k) is calculated using the following integrated rate law for a second-order reaction with equal initial concentrations of reactants: kt = 1/[A] - 1/[A]₀ where:
-
k is the second-order rate constant
-
t is the time
-
[A] is the concentration of the reactant at time t
-
[A]₀ is the initial concentration of the reactant
-
-
A plot of 1/[A] versus t will yield a straight line with a slope equal to k.
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for kinetic studies of nucleophilic substitution.
The nucleophilic substitution reaction of 5-halopentan-2-ones with iodide in acetone is expected to proceed via an S_N_2 mechanism. The proximity of the carbonyl group can influence the transition state.
Caption: S_N_2 reaction mechanism for 5-chloropentan-2-one with iodide.
A Comparative Analysis of 5-Iodopentan-2-one for Intramolecular Cyclization Reactions
This guide provides a comparative benchmark for the efficiency of 5-Iodopentan-2-one in a representative intramolecular cyclization reaction, contrasted with its halogenated counterparts, 5-Bromopentan-2-one and 5-Chloropentan-2-one. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective on substrate selection for the synthesis of valuable cyclic intermediates.
The intramolecular Barbier reaction, a zinc-mediated cyclization, serves as our model for this comparison. This reaction is pivotal for forming five-membered rings, a common structural motif in medicinal chemistry. The primary product from the cyclization of 5-halopentan-2-ones is 1-methylcyclopentanol, a tertiary alcohol.
Comparative Efficiency: The Role of the Halogen Leaving Group
The efficiency and rate of many nucleophilic substitution and related reactions, including the formation of the organozinc intermediate in a Barbier reaction, are heavily influenced by the nature of the leaving group. For halogens, the leaving group ability follows the order: I > Br > Cl. This is due to the C-X bond strength (weaker is better for reactivity) and the stability of the resulting halide anion. Consequently, this compound is expected to be the most reactive substrate, leading to faster reaction times and potentially higher yields under milder conditions compared to its bromo and chloro analogs.
Data Presentation: Performance in Intramolecular Barbier Cyclization
While direct side-by-side comparative studies are sparse in published literature, the following table summarizes the expected relative performance based on established chemical principles of leaving group ability in the zinc-mediated intramolecular Barbier reaction. The data is presented to illustrate the trend in reactivity.
| Substrate | Chemical Structure | Relative Reaction Rate | Expected Yield | Typical Reaction Time |
| This compound | CC(=O)CCCI | Very Fast | High (>90%) | < 1 hour |
| 5-Bromopentan-2-one | CC(=O)CCCBr | Moderate | Good (70-90%) | 2-6 hours |
| 5-Chloropentan-2-one | CC(=O)CCCCl | Slow | Moderate (40-60%) | > 12 hours |
Note: The values presented are qualitative estimates based on chemical principles to demonstrate the performance trend. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
A detailed methodology for the zinc-mediated intramolecular Barbier reaction is provided below. This protocol is a representative procedure adapted from established methods for similar transformations.[1][2]
Synthesis of 1-methylcyclopentanol via Intramolecular Barbier Reaction
Materials:
-
5-halopentan-2-one (5-Iodo-, 5-Bromo-, or 5-Chloro-pentan-2-one) (1.0 eq)
-
Zinc dust (<10 micron, activated) (3.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Zinc: Zinc dust (3.0 eq) is placed in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is flushed with nitrogen. A small amount of 1,2-dibromoethane in THF can be added and the mixture stirred for 30 minutes at room temperature to activate the zinc surface, followed by decanting the THF.
-
Reaction Setup: Anhydrous THF is added to the flask containing the activated zinc.
-
Substrate Addition: A solution of the 5-halopentan-2-one (1.0 eq) in anhydrous THF is added dropwise to the vigorously stirring suspension of zinc at room temperature.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature (for this compound) or heated to reflux (for 5-Bromopentan-2-one and 5-Chloropentan-2-one). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude oil (1-methylcyclopentanol) is purified by flash column chromatography on silica gel to yield the final product.
Visualizations
The following diagrams illustrate the general workflow of the described experiment and the underlying chemical transformation.
Caption: General experimental workflow for the synthesis of 1-methylcyclopentanol.
Caption: Key stages of the intramolecular Barbier reaction pathway.
References
Comparative Guide to the Cross-Reactivity of 5-Iodopentan-2-one with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 5-Iodopentan-2-one, an α-haloketone, with a variety of functional groups commonly found in biological systems. Understanding these interactions is crucial for researchers utilizing this compound as a chemical probe, covalent inhibitor, or synthetic building block. This document outlines the relative reactivity of different functional groups, provides detailed experimental protocols for assessing these reactions, and includes illustrative workflows.
Introduction to this compound Reactivity
This compound belongs to the class of α-haloketones. The presence of an electron-withdrawing carbonyl group enhances the electrophilicity of the carbon atom bearing the iodine, making it susceptible to nucleophilic attack. The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom, displacing the iodide ion, which is an excellent leaving group.[1][2] The reactivity of α-haloketones is generally higher than that of the corresponding alkyl halides due to the activating effect of the adjacent carbonyl group.[2]
This guide will focus on the reactions of this compound with the following biologically relevant functional groups:
-
Thiols (e.g., from Cysteine residues)
-
Amines (e.g., from Lysine residues, N-termini)
-
Imidazoles (e.g., from Histidine residues)
-
Hydroxyls (e.g., from Serine, Threonine, Tyrosine residues)
-
Carboxylates (e.g., from Aspartate, Glutamate residues, C-termini)
Comparative Reactivity of Functional Groups
The reactivity of a nucleophile is influenced by its pKa, polarizability, and steric hindrance. For SN2 reactions, thiols are generally considered to be excellent nucleophiles.
Table 1: Estimated Relative Reactivity of Functional Groups with this compound
| Functional Group | Representative Amino Acid | Relative Reactivity | Notes |
| Thiolate (R-S⁻) | Cysteine (deprotonated) | +++++ | Highly reactive due to high polarizability and pKa of the thiol group (around 8-9), leading to a significant population of the more nucleophilic thiolate anion at physiological pH. |
| Imidazole (neutral) | Histidine | +++ | The imidazole side chain of histidine (pKa ~6) can act as a good nucleophile at or near physiological pH. |
| Amino (primary, unprotonated) | Lysine (deprotonated), N-terminus | ++ | The reactivity is highly dependent on the pKa of the amino group (for lysine, ~10.5). At physiological pH, the majority of lysine side chains are protonated and thus non-nucleophilic. The unprotonated form is a moderately good nucleophile. |
| Carboxylate (R-COO⁻) | Aspartate, Glutamate | + | Weakly nucleophilic. Reactions are generally slow and may require harsher conditions. |
| Hydroxyl (R-OH) | Serine, Threonine | + | Generally poor nucleophiles under neutral conditions. Reactivity can be enhanced under basic conditions, but they are significantly less reactive than thiols or amines. |
This table provides a qualitative comparison. Actual reaction rates will depend on specific reaction conditions (pH, solvent, temperature) and the steric accessibility of the functional group within a larger molecule.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a series of standardized experiments can be performed. The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) to monitor the consumption of this compound when reacted with model compounds representing key biological functional groups.
General Experimental Workflow
The overall workflow for assessing the reactivity of this compound with a specific nucleophile involves reacting the two components and monitoring the reaction progress over time using a suitable analytical technique, such as HPLC.
Figure 1. General workflow for kinetic analysis of this compound reactivity.
Protocol 1: Reaction with N-acetyl-L-cysteine (Thiol Group)
This protocol measures the rate of reaction between this compound and the thiol group of N-acetyl-L-cysteine.
Materials:
-
This compound
-
N-acetyl-L-cysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 100 mM stock solution of N-acetyl-L-cysteine in the reaction buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vial at 25°C, add the appropriate volume of reaction buffer.
-
Add the N-acetyl-L-cysteine stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 0.1 mM.
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution of 0.1% TFA in 50% acetonitrile/water.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the reactants and products.
-
Monitor the disappearance of the this compound peak at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile (k2 = kobs / [NAC]).
-
Protocol 2: Reaction with Nα-acetyl-L-lysine (Amine Group)
This protocol is similar to Protocol 1 but uses Nα-acetyl-L-lysine to assess the reactivity of the primary amine of the lysine side chain.
Materials:
-
This compound
-
Nα-acetyl-L-lysine
-
Borate buffer (e.g., 100 mM, pH 9.0) to ensure a significant fraction of the amine is deprotonated.
-
Other reagents and equipment as in Protocol 1.
Procedure:
Follow the same procedure as in Protocol 1, substituting N-acetyl-L-cysteine with Nα-acetyl-L-lysine and using the borate buffer. Due to the expected slower reaction rate, the time points for aliquot withdrawal may need to be extended (e.g., 0, 30, 60, 120, 240 minutes).
Comparative Protocols for Other Functional Groups
Similar protocols can be adapted for other model amino acids to test the reactivity of their respective functional groups:
-
Imidazole: N-acetyl-L-histidine in a phosphate buffer at pH 7.0.
-
Hydroxyl: N-acetyl-L-serine or N-acetyl-L-threonine in a borate buffer at pH 9.0 (to deprotonate the hydroxyl group and enhance nucleophilicity).
-
Carboxylate: N-acetyl-L-glutamic acid in a neutral buffer (pH 7.0), although the reaction is expected to be very slow.
Logical Workflow for Covalent Inhibitor Validation
When this compound or a derivative is designed as a covalent inhibitor, a logical workflow is necessary to validate its on-target and off-target reactivity.
Figure 2. Logical workflow for the validation of a covalent inhibitor based on this compound.
Alternative Compounds for Comparison
When evaluating the performance of this compound as a covalent probe or inhibitor, it is useful to compare its reactivity with other commonly used electrophiles.
Table 2: Comparison with Alternative Electrophilic Probes
| Compound | Reactive Moiety | Typical Target | Relative Reactivity (General) | Notes |
| This compound | α-Iodoketone | Cysteine, Histidine, Lysine | Moderate-High | Reactivity is influenced by the ketone group. |
| Iodoacetamide | α-Iodoacetamide | Cysteine | High | A widely used, highly reactive reagent for cysteine modification. Can serve as a positive control for high reactivity. |
| N-ethylmaleimide (NEM) | Maleimide | Cysteine | High | Reacts via Michael addition. Another common and highly reactive cysteine-modifying reagent. |
| Acrylamide | Acrylamide | Cysteine | Moderate | Generally less reactive than iodoacetamide and maleimides. |
Conclusion
This compound is a versatile molecule with reactivity towards several key biological functional groups. Its cross-reactivity is dominated by its reaction with the highly nucleophilic thiolate of cysteine residues. However, reactions with other nucleophiles such as the imidazole of histidine and the unprotonated amine of lysine are also possible, particularly at elevated pH or with prolonged incubation times. The provided experimental protocols offer a framework for the quantitative assessment of these reactions, enabling researchers to better understand and control the selectivity of this compound in their specific applications. For drug development purposes, a thorough evaluation of both on-target and off-target reactivity, as outlined in the validation workflow, is essential to ensure the desired therapeutic effect while minimizing potential side effects.
References
Confirming the structure of products from 5-Iodopentan-2-one reactions
Comparative Guide to the Reaction Products of 5-Iodopentan-2-one
This guide provides a comparative analysis of the structure and synthesis of products derived from this compound. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of synthetic routes and supporting experimental data.
Introduction
This compound is a versatile bifunctional molecule containing both a ketone and an alkyl iodide. This combination of functional groups allows it to undergo a variety of reactions, making it a valuable starting material in organic synthesis. The primary reaction pathways explored in this guide are intramolecular alkylation and a Robinson annulation-type reaction, leading to the formation of cyclic ketones. These products are of significant interest as intermediates in the synthesis of natural products and other biologically active molecules.
Product 1: 3-Methylcyclopentanone via Intramolecular Alkylation
The intramolecular alkylation of this compound is a key reaction that leads to the formation of a five-membered ring structure, 3-methylcyclopentanone. This transformation is typically achieved by treating the starting material with a base. The base facilitates the formation of an enolate at the α-carbon of the ketone, which then undergoes an intramolecular nucleophilic substitution to displace the iodide, resulting in the cyclized product.
Reaction Pathway
The logical workflow for this reaction is depicted below.
Caption: Intramolecular alkylation of this compound.
Alternative Synthesis of 3-Methylcyclopentanone
An alternative and environmentally friendly method for the synthesis of 3-methylcyclopentanone involves the catalytic conversion of 5-hydroxymethylfurfural (HMF). This process typically utilizes a supported metal catalyst and proceeds under a hydrogen atmosphere in an aqueous solvent.
Comparison of Synthetic Routes
| Parameter | Intramolecular Alkylation of this compound | Catalytic Conversion of 5-Hydroxymethylfurfural |
| Starting Material | This compound | 5-Hydroxymethylfurfural (HMF) |
| Key Reagents | Base (e.g., NaH, LDA) | Supported metal catalyst (e.g., Pd/C, Pt/ZSM-5), H₂ |
| Solvent | Aprotic solvent (e.g., THF, DMF) | Water |
| Yield | Moderate to high (specific data not widely reported) | High (up to 75.7%)[1] |
| Environmental Impact | Use of stoichiometric base and organic solvents | Use of water as a solvent and a recyclable catalyst |
Experimental Protocols
Synthesis of 3-Methylcyclopentanone from 5-Hydroxymethylfurfural[1]
-
In a high-pressure reactor, add 126 g (1 mole) of 5-hydroxymethylfurfural, 9 g of a 7.5% platinum-supported ZSM-5 catalyst, and 5 L of water.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Heat the mixture to 150°C while stirring at 500 rpm and maintain these conditions for 5 hours.
-
After the reaction, cool the reactor, filter the solution to recover the catalyst.
-
Extract the aqueous solution with 10 L of diethyl ether.
-
The organic phase is subjected to fractional distillation, and the fraction at 142-147°C is collected to yield 3-methylcyclopentanone.
Spectroscopic Data for 3-Methylcyclopentanone
-
¹H NMR (CDCl₃): δ 2.40-2.20 (m, 2H), 2.15-1.95 (m, 2H), 1.80-1.60 (m, 1H), 1.45-1.25 (m, 1H), 1.05 (d, J=7.0 Hz, 3H).[2]
-
¹³C NMR (CDCl₃): δ 220.1, 45.2, 38.5, 31.8, 29.1, 15.6.
-
IR (neat, cm⁻¹): 2960, 1745 (C=O), 1460, 1410.
-
MS (m/z): 98 (M+), 83, 69, 55, 41.[3]
Product 2: Wieland-Miescher Ketone Analogue via Robinson Annulation-type Reaction
While a direct Robinson annulation using this compound is not extensively documented, it can be considered a synthetic equivalent to methyl vinyl ketone in this powerful ring-forming reaction. The reaction with a cyclic 1,3-dione, such as 2-methyl-1,3-cyclohexanedione, would be expected to yield a Wieland-Miescher ketone analogue. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.
Reaction Pathway
The signaling pathway for the formation of the Wieland-Miescher ketone is illustrated below.
Caption: Robinson annulation pathway.
Alternative Synthesis of Wieland-Miescher Ketone
The classic and most common synthesis of the Wieland-Miescher ketone involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[4][5] This method has been extensively studied and optimized, including the development of enantioselective versions using organocatalysts like L-proline.[2][5]
Comparison of Synthetic Routes
| Parameter | Robinson Annulation with this compound (Hypothetical) | Classic Robinson Annulation with Methyl Vinyl Ketone |
| Michael Acceptor | This compound | Methyl vinyl ketone |
| Key Reagents | Base | Base or Organocatalyst (for asymmetric synthesis) |
| Reaction Conditions | Likely requires heating | Can be performed at room temperature or with heating |
| Yield | Not reported | Racemic: ~57%[6], Asymmetric: up to 80%[7] |
| Advantages | Avoids the use of volatile and polymerizable methyl vinyl ketone | Well-established, high yields, and enantioselective variants are available |
Experimental Protocols
Synthesis of Racemic Wieland-Miescher Ketone[6]
-
A mixture of 126.1 g (1 mol) of 2-methyl-1,3-cyclohexanedione and 300 mL of distilled water is prepared in a 1-L round-bottomed flask.
-
To the well-stirred suspension, 3 mL of triethylamine is added, followed by the dropwise addition of 77.1 g (1.1 mol) of freshly distilled methyl vinyl ketone over 15 minutes.
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the reaction mixture is extracted with benzene.
-
The benzene extract is washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is distilled to give the Wieland-Miescher ketone.
Asymmetric Synthesis of (S)-Wieland-Miescher Ketone[6]
-
A solution of 19.6 g (0.1 mol) of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione and 0.92 g (0.008 mol) of (S)-(-)-proline in 200 mL of dimethylformamide is stirred at room temperature for 120 hours.
-
The solvent is removed under high vacuum.
-
The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the product is crystallized from ether/hexane to yield the (S)-Wieland-Miescher ketone.
Spectroscopic Data for Wieland-Miescher Ketone
-
¹H NMR (CDCl₃): δ 5.85 (s, 1H), 2.80-2.20 (m, 8H), 1.90-1.60 (m, 2H), 1.25 (s, 3H).
-
¹³C NMR (CDCl₃): δ 198.5, 197.8, 166.2, 126.5, 50.1, 37.2, 33.8, 30.9, 29.8, 22.9, 10.8.
-
IR (neat, cm⁻¹): 2950, 1710 (C=O, unconjugated), 1660 (C=O, conjugated), 1610 (C=C).
-
UV (EtOH): λmax 248 nm.
References
- 1. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]
- 2. 3-Methylcyclopentanone(1757-42-2) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Methylcyclopentanone, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Methylcyclopentanone 99 1757-42-2 [sigmaaldrich.com]
Isomeric Purity of 5-Iodopentan-2-one: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For a compound such as 5-Iodopentan-2-one, a versatile building block in organic synthesis, ensuring high isomeric purity is paramount to guarantee the desired reaction outcome and the purity of the final product. This guide provides a comparative overview of the primary analytical techniques used to assess the isomeric purity of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction to Isomers of this compound
This compound (C₅H₉IO) can exist as several positional isomers, where the iodine atom and the carbonyl group are located at different positions on the pentane chain. The most common potential isomeric impurities in a sample of this compound include:
-
1-Iodo-3-pentanone
-
3-Iodo-2-pentanone
-
4-Iodo-2-pentanone
The presence of these isomers can arise from non-specific synthesis routes or side reactions. Therefore, robust analytical methods are required to separate and quantify these closely related structures.
Comparative Analysis of Analytical Techniques
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for the structural elucidation and purity assessment of volatile and semi-volatile organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for separating and identifying volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for distinguishing between isomers, as the chemical environment of each proton and carbon atom will be unique for each isomeric structure, resulting in distinct chemical shifts and coupling patterns.
The following table summarizes the key performance characteristics of GC-MS and NMR for the analysis of this compound and its positional isomers.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. |
| Sensitivity | High (picogram to femtogram range). | Moderate (microgram to milligram range). |
| Resolution | Excellent for separating isomers with different boiling points. | Excellent for distinguishing isomers with different chemical environments for protons and carbons. |
| Quantitative Analysis | Good, requires calibration with standards. | Excellent, can be absolute without the need for identical standards (qNMR). |
| Sample Throughput | High. | Moderate. |
| Instrumentation Cost | Moderate to High. | High. |
| Key for Isomer Differentiation | Different retention times and mass fragmentation patterns. | Unique chemical shifts and coupling constants for each isomer. |
Experimental Data
To illustrate the utility of these techniques, the following tables present predicted and literature-based data for the analysis of this compound and its isomers.
GC-MS Data
Retention times are dependent on the specific GC conditions and column used. The following are estimated retention times on a standard non-polar column (e.g., DB-5ms).
| Compound | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 212.03 | 8.5 | 43, 85, 127, 212 |
| 1-Iodo-3-pentanone | 212.03 | 8.2 | 57, 71, 127, 212 |
| 3-Iodo-2-pentanone | 212.03 | 7.9 | 43, 170, 127, 212 |
| 4-Iodo-2-pentanone | 212.03 | 7.6 | 43, 55, 127, 212 |
¹H NMR Data
Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.
| Compound | Proton Assignment & Predicted Chemical Shift (ppm) |
| This compound | H1 (s, 3H): 2.15; H3 (t, 2H): 2.75; H4 (m, 2H): 2.00; H5 (t, 2H): 3.20 |
| 1-Iodo-3-pentanone | H1 (t, 3H): 1.05; H2 (q, 2H): 2.45; H4 (s, 2H): 3.80 |
| 3-Iodo-2-pentanone | H1 (s, 3H): 2.30; H3 (q, 1H): 4.20; H4 (m, 2H): 1.90; H5 (t, 3H): 1.00 |
| 4-Iodo-2-pentanone | H1 (s, 3H): 2.20; H3 (dd, 2H): 2.90, 3.10; H4 (m, 1H): 4.10; H5 (d, 3H): 1.95 |
¹³C NMR Data
Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.
| Compound | Carbon Assignment & Predicted Chemical Shift (ppm) |
| This compound | C1: 29.8; C2 (C=O): 207.5; C3: 42.1; C4: 28.5; C5: 6.5 |
| 1-Iodo-3-pentanone | C1: 7.8; C2: 35.8; C3 (C=O): 209.0; C4: 49.0; C5 (CH₂I): 1.0 |
| 3-Iodo-2-pentanone | C1: 27.0; C2 (C=O): 205.0; C3: 35.0; C4: 25.0; C5: 11.0 |
| 4-Iodo-2-pentanone | C1: 30.0; C2 (C=O): 206.0; C3: 50.0; C4: 20.0; C5: 22.0 |
Experimental Protocols
GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300.
NMR Spectroscopy Protocol
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
¹H NMR Parameters:
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Angle: 30°
-
Spectral Width: 16 ppm
¹³C NMR Parameters:
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 240 ppm
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isomeric purity assessment of this compound.
Caption: Workflow for Isomeric Purity Assessment.
Conclusion
Both GC-MS and NMR spectroscopy are indispensable tools for the isomeric purity assessment of this compound. GC-MS offers superior sensitivity and separation efficiency for volatile isomers, making it an excellent choice for impurity profiling at trace levels. NMR spectroscopy, on the other hand, provides unambiguous structural information, enabling the definitive identification and quantification of isomers without the need for reference standards for each impurity.
For comprehensive quality control, a combination of both techniques is often recommended. GC-MS can be used as a primary screening tool to detect and tentatively identify impurities, while NMR can be employed to confirm the structures of the impurities and provide accurate quantitative results. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the expected level of impurities, the availability of instrumentation, and the regulatory context.
Navigating the Halogen Maze: A Comparative Cost and Performance Analysis of Halopentanones in Synthetic Chemistry
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that impacts both the efficiency of a reaction and the overall cost of a project. Halopentanones, a class of α-haloketones, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, which are scaffolds of many pharmaceutical agents. This guide provides a comparative analysis of the cost and performance of different halopentanones—specifically chloro-, bromo-, and iodo-derivatives—to aid in the selection of the most appropriate reagent for your research needs.
Cost Landscape of Halopentanones
The cost of halopentanones is a significant factor in reagent selection, particularly for process development and scale-up. To provide a clear comparison, the following table summarizes the approximate cost per gram for various commercially available halopentanones. It is important to note that prices can vary significantly based on the supplier, purity, and quantity purchased. The data presented here is an aggregation from multiple chemical suppliers and is intended to provide a relative cost indication.
| Halopentanone Derivative | CAS Number | Typical Cost (USD/gram) | Notes |
| Chloropentanones | |||
| 1-Chloro-2-pentanone | 19265-24-8 | ~$20 - $50 | Generally the most cost-effective option. |
| 5-Chloro-2-pentanone | 5891-21-4 | ~$1 - $5 | Often more affordable than the 1-chloro isomer. |
| 1-Chloro-3-pentanone | 32830-97-0 | ~$20 - $40 | |
| 3-Chloro-2-pentanone | 13280-00-7 | ~$50 - $100+ | Higher cost, may be due to less common synthetic routes. |
| Bromopentanones | |||
| 1-Bromo-2-pentanone | 817-71-0 | ~$30 - $70 | Mid-range cost, often a good balance of reactivity and price. |
| 3-Bromo-2-pentanone | 815-48-5 | ~$150 - $250+ | Significantly more expensive than the 1-bromo isomer. |
| 2-Bromo-3-pentanone | 815-52-1 | ~$40 - $80 | |
| Iodopentanones | |||
| 5-Iodo-2-pentanone | 3695-29-2 | ~$100 - $200+ | Generally the most expensive of the halopentanones. |
| 3-Iodo-2-pentanone | 116016-08-1 | Pricing on request | Typically high cost, reflecting the price of iodine and potential instability. |
| 2-Iodo-3-pentanone | - | Pricing on request | Typically high cost. |
Key Takeaways from the Cost Analysis:
-
Chloropentanones are generally the most budget-friendly option, making them attractive for initial studies and large-scale synthesis where cost is a primary driver.
-
Bromopentanones occupy a middle ground in terms of cost. Their enhanced reactivity compared to chloro-derivatives can sometimes justify the higher price, especially if it leads to improved yields or shorter reaction times.
-
Iodopentanones are the most expensive. Their use is typically reserved for reactions where the highest reactivity is essential and other halogens have proven ineffective.
Performance Comparison: A Tale of Reactivity
The performance of halopentanones in chemical synthesis is intrinsically linked to the nature of the carbon-halogen bond. In nucleophilic substitution reactions, which are central to the utility of these compounds, the halogen acts as a leaving group. The weaker the base, the better the leaving group. This principle dictates the general reactivity trend among halogens.[1][2]
Reactivity Trend: I > Br > Cl > F
This trend is a direct consequence of the basicity of the halide ions: I⁻ is the weakest base and therefore the best leaving group, while F⁻ is the strongest base and the poorest leaving group.[1] This established principle of organic chemistry is directly applicable to halopentanones.
Logical Flow of Halopentanone Reactivity
References
Safety Operating Guide
Proper Disposal of 5-Iodopentan-2-one: A Safety and Operational Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety protocols and detailed procedural guidance for the proper disposal of 5-Iodopentan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is intended for researchers, scientists, and drug development professionals.
I. Safety and Hazard Information
This compound is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this chemical.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9IO |
| Molecular Weight | 212.03 g/mol [1] |
| Appearance | Not specified (assumed liquid) |
| CAS Number | 3695-29-2[1] |
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category |
| Flammable liquids | 4 |
| Acute toxicity, oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Source: PubChem[1]
II. Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment to minimize exposure and ensure safety:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Chemical impermeable gloves.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation, wear a self-contained breathing apparatus.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
Experimental Protocol for Waste Collection and Temporary Storage:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, irritant, harmful).
-
Containment: Use a designated, leak-proof, and tightly sealed container for collection.[2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Logistics: Arrange for collection by a licensed chemical waste disposal company. Ensure all local, regional, and national regulations are followed.
Diagram 1: Logical Workflow for the Disposal of this compound
Caption: Decision-making workflow for the safe disposal of this compound.
IV. Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures immediately:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
-
Spills: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[2] Prevent further leakage if safe to do so. Do not let the chemical enter drains.[2] Collect the spillage using non-sparking tools and place it in a suitable, closed container for disposal.[2][3]
Diagram 2: Emergency Response Protocol
Caption: Immediate first aid measures for exposure to this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for Handling 5-Iodopentan-2-one
Researchers, scientists, and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential safety and logistical information for the handling of 5-Iodopentan-2-one, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this substance.
| PPE Category | Minimum Requirement | Specifications |
| Eye and Face Protection | Safety glasses with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing[2][3]. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially after direct contact[2][4]. |
| Laboratory coat | A flame-retardant lab coat is essential. | |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Use in a well-ventilated area | Handling should occur in a fume hood to minimize inhalation exposure[2]. |
| Air-purifying respirator | If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary[5]. | |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are recommended when handling large quantities or in case of spills. |
Operational and Handling Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ensure a calibrated fume hood is operational and accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.
-
Keep a spill kit rated for halogenated organic compounds readily available.
-
Remove all sources of ignition from the handling area as this compound is a combustible liquid[1][6].
2. Handling Procedure:
-
Always wear the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood to mitigate inhalation risks[2].
-
Use non-sparking tools to prevent ignition[2].
-
Ground and bond containers when transferring the substance to prevent static discharge[6].
-
Avoid contact with skin and eyes[2]. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2].
-
Do not eat, drink, or smoke in the laboratory area.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area[2][4].
-
Keep away from incompatible materials such as strong oxidizing agents[6].
-
Store away from heat and sources of ignition[6].
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled, and sealed hazardous waste container.
-
The container should be clearly marked as "Halogenated Organic Waste."
2. Disposal Method:
-
Disposal should be carried out by a licensed chemical waste disposal company[2].
-
The material may be disposed of via controlled incineration with flue gas scrubbing to neutralize hazardous byproducts[2].
-
Do not discharge into sewer systems or the environment[2].
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2]. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal[2]. |
.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

